2-Chloro-6-fluoro-3-methylbenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOAHOMVOQUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378629 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-83-8 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. The information is presented to support research and development activities, with a focus on clarity and practical application. This document includes a summary of physical data, general experimental protocols for property determination, and logical workflows for synthesis and analysis.
Core Physical and Chemical Data
This compound is a specialty chemical intermediate.[1] Its physical properties are crucial for handling, reaction setup, and purification processes.
| Property | Value | Source |
| CAS Number | 261762-83-8 | [2] |
| Molecular Formula | C₈H₈ClFO | [1][2][3] |
| Molecular Weight | 174.60 g/mol | [1][2] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 245.7 °C | [2] |
| Density | 1.286 g/cm³ | [2] |
| Flash Point | 102.4 °C | [2] |
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in the public literature, standard organic chemistry methodologies are applicable.[4][5][6]
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[5][6]
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of approximately 5 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or similar device).[5]
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which the entire sample becomes a liquid are recorded.[6] This range provides the melting point. A sharp melting range typically indicates a pure substance.
Boiling Point Determination
The boiling point is determined using a simple distillation apparatus.[5]
Methodology:
-
Apparatus Setup: A small quantity of the liquid (if the compound were a liquid at room temperature) is placed in a round-bottom flask. A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[5]
-
Heating: The liquid is heated to its boiling point.
-
Measurement: The temperature is recorded when the vapor temperature stabilizes as the liquid condenses in the condenser.[5] This stable temperature is the boiling point.
Density Measurement
Density is the mass per unit volume and can be measured by accurately determining the mass of a known volume of the substance.[4][6]
Methodology:
-
Volume Measurement: A precise volume of the substance (if liquid) is measured using a pipette.
-
Mass Measurement: The mass of this volume is determined by weighing it in a tared container (e.g., an Erlenmeyer flask) on an analytical balance.[4]
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Logical and Experimental Workflows
The following diagrams illustrate a logical synthesis pathway for a precursor to this compound and a general workflow for the determination of its physical properties.
Caption: A logical two-step synthesis pathway for this compound.
Caption: General experimental workflow for the determination of key physical properties.
Safety Information
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzyl Alcohol
CAS Number: 261762-83-8
This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a key chemical intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery, focusing on its chemical properties, synthesis, and applications, particularly as a precursor in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a substituted aromatic alcohol. Its physicochemical properties are summarized in the table below, compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Melting Point | 56-70 °C |
| Boiling Point | 245.7 °C |
| Density | 1.286 g/cm³ |
| Flash Point | 102.4 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and ethanol; insoluble in water. |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
The synthesis of the aldehyde precursor can be adapted from established industrial methods for similar halogenated benzaldehydes. A common approach is the radical chlorination of the corresponding toluene derivative followed by hydrolysis.
Experimental Protocol:
-
Chlorination: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, place 2-chloro-6-fluoro-3-methyltoluene. The reaction is initiated by photochemical means (e.g., a UV lamp) or a radical initiator (e.g., azobisisobutyronitrile - AIBN). Chlorine gas is bubbled through the heated reaction mixture (typically 100-140°C). The reaction progress is monitored by gas chromatography (GC) to ensure the formation of the dichloromethyl intermediate.
-
Hydrolysis: Once the desired level of chlorination is achieved, the reaction mixture is cooled. The hydrolysis of the dichloromethyl group to an aldehyde can be effected by treatment with water at elevated temperatures, often in the presence of a catalyst such as a strong acid or a Lewis acid.
-
Work-up and Purification: After hydrolysis, the organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then with brine. The crude product is then purified by distillation under reduced pressure or by recrystallization to yield 2-chloro-6-fluoro-3-methylbenzaldehyde.
Step 2: Reduction to this compound
The reduction of the synthesized aldehyde to the corresponding benzyl alcohol is a standard transformation in organic chemistry. A mild and selective reducing agent such as sodium borohydride is typically employed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol. The flask is cooled in an ice bath to 0-5°C.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10°C. The reaction is typically exothermic.
-
Monitoring and Quenching: The progress of the reduction is monitored by thin-layer chromatography (TLC). Once the starting aldehyde is consumed, the reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.
-
Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to yield the final product.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application lies in its role as a precursor to potent enzyme inhibitors.
Precursor for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
The most significant application of this compound is as an intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] The inhibition of SCD1 is a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3]
A United States patent describes the use of 2-chloro-6-fluoro-3-methylbenzyl bromide in the synthesis of novel SCD1 inhibitors.[4] The benzyl alcohol is the direct precursor to this bromide, which is typically synthesized via bromination using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
The logical workflow for the utilization of this compound in the synthesis of an SCD1 inhibitor is depicted in the following diagram.
Caption: Synthetic workflow from the alcohol to a potential SCD1 inhibitor.
The SCD1 Signaling Pathway and Therapeutic Rationale
The enzyme SCD1 plays a central role in cellular lipid homeostasis. By introducing a double bond into saturated fatty acids, it produces monounsaturated fatty acids that are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[1] Overactivity of SCD1 has been linked to various metabolic disorders. Therefore, inhibiting SCD1 can help to rebalance lipid metabolism. The following diagram illustrates the role of SCD1 in the fatty acid metabolism pathway and the point of intervention for SCD1 inhibitors.
Caption: The role of SCD1 in fatty acid metabolism and its inhibition.
Potential in Other Therapeutic Areas
While the link to SCD1 inhibitors is the most direct application, the 2-chloro-6-fluorobenzyl moiety has also been incorporated into other classes of therapeutic agents. For instance, compounds bearing a 2-chloro-6-fluorobenzyl group have been investigated as potent inhibitors of HIV-1 reverse transcriptase. This suggests that this compound could also serve as a valuable intermediate for developing novel antiviral agents.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. These include the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its primary utility as a precursor for the synthesis of potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors places it at the forefront of research into treatments for metabolic diseases. The synthetic routes to this compound are accessible through standard organic chemistry methodologies. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their pursuit of novel therapeutic agents.
References
- 1. gsartor.org [gsartor.org]
- 2. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Profile of 2-Chloro-6-fluoro-3-methylbenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS No. 261762-83-8).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with the known spectral data of the closely related analogue, 2-Chloro-6-fluorobenzyl alcohol.
Chemical Structure and Properties
-
Compound Name: this compound[2]
-
CAS Number: 261762-83-8[1]
-
Molecular Formula: C₈H₈ClFO[1]
-
Molecular Weight: 174.59 g/mol [1]
-
Structure:
(Image Source: PubChem CID 2773672)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Ar-H (2 protons) | 7.0 - 7.4 | m | - |
| -CH₂- | ~4.7 | s | - |
| -CH₃ | ~2.3 | s | - |
| -OH | Variable | br s | - |
Note: The aromatic region will show a complex multiplet due to coupling between the two aromatic protons and with the fluorine atom. The chemical shifts are estimated based on the known spectrum of 2-Chloro-6-fluorobenzyl alcohol and the expected electronic effect of the additional methyl group.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 130 - 135 |
| C-F | 158 - 162 (d, ¹JCF) |
| C-CH₃ | 125 - 130 |
| C-CH₂OH | 135 - 140 |
| Ar-CH (2 carbons) | 115 - 130 |
| -CH₂OH | ~60 |
| -CH₃ | ~15 |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 174/176 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio). |
| 157/159 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 145/147 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 139 | [M-Cl]⁺ | Loss of a chlorine atom. |
Note: The predicted fragmentation is based on the stability of benzylic carbocations and the presence of halogen isotopes.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as for ¹H NMR.
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl). Allow the solvent to evaporate.
-
-
Data Acquisition:
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[6][7]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.
References
- 1. 261762-83-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound | C8H8ClFO | CID 2773672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. amherst.edu [amherst.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
This technical guide provides a comprehensive analysis of the theoretical 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted chemical shifts, splitting patterns, and coupling constants for the protons in the molecule. Furthermore, a standardized experimental protocol for acquiring such a spectrum is provided.
Chemical Structure and Proton Environments
This compound (C8H8ClFO) possesses a substituted benzene ring with four distinct proton environments, in addition to the protons of the methyl and benzyl alcohol groups.[1][2][3][4][5] The substituents—chlorine, fluorine, a methyl group, and a hydroxymethyl group—each exert a unique electronic influence on the neighboring protons, leading to a predictable dispersion of signals in the 1H NMR spectrum.
Structure:
Predicted 1H NMR Data
The following table summarizes the anticipated 1H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar aromatic systems. The presence of fluorine is expected to introduce characteristic splitting patterns due to H-F coupling.[6][7][8][9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aromatic (ortho to -CH2OH) | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-H) ≈ 8 Hz, J(H-F) ≈ 6 Hz | 1H |
| H-aromatic (meta to -CH2OH) | 6.90 - 7.10 | Triplet (t) | J(H-H) ≈ 8 Hz | 1H |
| -CH2- (benzyl) | 4.70 - 4.90 | Singlet (s) or Doublet (d) | J(H-OH) if visible | 2H |
| -OH (hydroxyl) | 2.0 - 4.0 | Broad Singlet (br s) | - | 1H |
| -CH3 (methyl) | 2.20 - 2.40 | Singlet (s) | - | 3H |
Interpretation of the Predicted Spectrum
-
Aromatic Protons: The two aromatic protons will appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The proton ortho to the hydroxymethyl group is expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic proton, meta to the hydroxymethyl group, will likely appear as a triplet due to coupling with the two adjacent protons (one aromatic proton and the fluorine atom, assuming similar coupling constants).
-
Benzylic Protons (-CH2OH): The two protons of the benzyl alcohol group are diastereotopic and are expected to resonate as a singlet or, if coupling to the hydroxyl proton is observed, a doublet.[10][11][12][13] Their chemical shift is influenced by the electronegative oxygen atom.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It may not show clear coupling to the benzylic protons.
-
Methyl Protons (-CH3): The three protons of the methyl group are equivalent and will appear as a singlet in the upfield region of the spectrum.[14]
Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines a standard procedure for obtaining a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
3. Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is typically sufficient.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the splitting patterns and measure the coupling constants.
Visualization of Proton Environments and Couplings
The following diagram, generated using the DOT language, illustrates the logical relationships and coupling interactions between the different proton environments in this compound.
Caption: Coupling interactions in this compound.
References
- 1. PubChemLite - this compound (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H8ClFO | CID 2773672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. bio-fount.com [bio-fount.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. hil8_sln.html [ursula.chem.yale.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. rsc.org [rsc.org]
- 14. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]
An In-depth Technical Guide to the 13C NMR Analysis of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Due to the absence of a publicly available, assigned 13C NMR spectrum for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally related compounds. The methodologies, data interpretation, and experimental workflows are detailed to assist researchers in their analytical studies.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from empirical data of analogous compounds, including 2-chlorobenzyl alcohol, 2-fluorobenzyl alcohol, 3-methylbenzyl alcohol, and 2-chloro-6-fluorotoluene, by considering the additive effects of the chloro, fluoro, methyl, and hydroxymethyl substituents on the aromatic ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~135-140 | Ipso-carbon attached to the CH₂OH group, deshielded by the electronegative oxygen and influenced by the ortho-substituents. |
| C2 | ~130-135 | Ipso-carbon attached to the chlorine atom, significantly deshielded. |
| C3 | ~128-133 | Ipso-carbon attached to the methyl group, influenced by both ortho and para substituents. |
| C4 | ~125-130 | Aromatic CH, influenced by the para-chloro and ortho-fluoro groups. |
| C5 | ~120-125 | Aromatic CH, influenced by the ortho-chloro and meta-fluoro groups. |
| C6 | ~158-163 (d, ¹JCF ≈ 240-250 Hz) | Ipso-carbon attached to the fluorine atom, strongly deshielded and exhibiting a large one-bond coupling constant with fluorine. |
| CH₂OH | ~60-65 | Methylene carbon of the benzyl alcohol, deshielded by the attached oxygen atom. |
| CH₃ | ~15-20 | Methyl carbon attached to the aromatic ring. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The symbol 'd' indicates a doublet, and ¹JCF represents the one-bond coupling constant between carbon and fluorine.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single carbon signal at approximately 77.16 ppm which can be used as an internal reference. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆, or methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 or 500 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 0 to 220 ppm to cover the full range of expected carbon chemical shifts.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time of the carbon nuclei should be used.
-
Acquisition Time (AT): 1-2 seconds.
-
Decoupling: Broadband proton decoupling (e.g., cpd or waltz16) is applied during the acquisition to simplify the spectrum by removing C-H couplings, resulting in single lines for each unique carbon atom (except for the carbon coupled to fluorine).
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and listed.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Mass Spectrometry of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of 2-Chloro-6-fluoro-3-methylbenzyl alcohol (C₈H₈ClFO). Due to the absence of direct experimental mass spectra in publicly available databases, this document synthesizes information from the mass spectrometry of structurally related compounds and fundamental principles of fragmentation for aromatic, halogenated, and alcoholic molecules. The guide outlines a proposed fragmentation pathway, presents predicted quantitative data in a tabular format, and includes a detailed, generalized experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This predictive analysis serves as a valuable resource for the identification and characterization of this compound in various research and development settings.
Introduction
This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices, for monitoring chemical reactions, and for profiling impurities and metabolites. This guide will explore the predicted fragmentation pathways under electron ionization, a common ionization technique for volatile and semi-volatile organic compounds.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is anticipated to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage events. The presence of chlorine, fluorine, and a hydroxyl group will significantly influence the fragmentation pathways. The molecular formula of the compound is C₈H₈ClFO, with a predicted molecular weight of 174.60 g/mol [1].
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragments in the EI-MS of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Predicted Relative Abundance |
| 174/176 | [M]⁺˙ | - | C₈H₈ClFO⁺˙ | Moderate |
| 156/158 | [M-H₂O]⁺˙ | H₂O | C₈H₆ClF⁺˙ | High |
| 143/145 | [M-CH₂OH]⁺ | ˙CH₂OH | C₇H₅ClF⁺ | Moderate |
| 139 | [M-Cl]⁺ | ˙Cl | C₈H₈FO⁺ | Low |
| 125 | [M-H₂O-Cl]⁺ | H₂O, ˙Cl | C₈H₆F⁺ | Moderate |
| 109 | [C₇H₅F]⁺˙ | H₂O, Cl, CH₃ | C₇H₅F⁺˙ | Low |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 174/176) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[2].
Proposed Fragmentation Pathway
Electron ionization of this compound will begin with the removal of an electron to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration[2][3][4]. For halogenated compounds, the loss of the halogen radical is also a common fragmentation route[3][5].
The primary proposed fragmentation events for this compound are:
-
Loss of Water (Dehydration): A common fragmentation for alcohols, leading to the formation of a stable radical cation at m/z 156/158[3][4]. This is often a prominent peak in the mass spectra of benzyl alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the loss of a hydroxymethyl radical (˙CH₂OH), resulting in a fragment at m/z 143/145.
-
Loss of Chlorine Radical: The cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical, forming an ion at m/z 139.
-
Sequential Fragmentation: Further fragmentation of the initial fragment ions can occur. For instance, the ion formed from dehydration ([M-H₂O]⁺˙) can subsequently lose a chlorine radical to produce a fragment at m/z 125.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
4.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.
4.2. Reagents and Standards
-
Solvent: High-purity methanol or dichloromethane.
-
Analyte: this compound standard of known purity.
-
Carrier Gas: Helium (99.999% purity).
4.3. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
4.4. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
4.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the analyte's chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available).
Discussion of Fragmentation Mechanisms
The fragmentation of this compound under EI-MS is guided by the formation of stable carbocations and radical cations. The benzylic position of the alcohol facilitates the cleavage of the C-C bond adjacent to the ring and the loss of water. The presence of electron-withdrawing halogen substituents on the aromatic ring can also influence the fragmentation pathways, potentially affecting the relative abundances of different fragment ions. The initial ionization is most likely to occur by removal of a non-bonding electron from the oxygen or chlorine atoms, or a pi-electron from the aromatic ring.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation pathways and predicted mass spectral data offer a valuable starting point for the identification and structural characterization of this compound in the absence of direct experimental data. The detailed experimental protocol provides a robust method for obtaining high-quality mass spectra for this and similar analytes. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute experimental data to public databases to further refine our understanding of the fragmentation of this molecule.
References
- 1. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for substance identification, purity assessment, and quality control in research and drug development.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, chloro, fluoro, methyl, and substituted benzene functional groups. The predicted key absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch (hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |
| 2960 - 2850 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂-) | Medium to Strong |
| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1470 - 1350 | C-H Bend | Methyl (-CH₃), Methylene (-CH₂-) | Medium |
| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong |
| 1360 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong |
Analysis of Key Spectral Features:
-
O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1][2][3] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[3][4]
-
C-H Stretching: The spectrum will exhibit C-H stretching vibrations from the aromatic ring between 3100-3000 cm⁻¹.[5] Additionally, absorptions from the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ range.[6][7]
-
Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1600-1475 cm⁻¹ region.[2][8]
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is anticipated in the 1260-1050 cm⁻¹ range.[1][9]
-
C-F Stretching: The carbon-fluorine bond will produce a strong absorption band in the 1360-1000 cm⁻¹ region.[10] The exact position can be sensitive to other substituents on the aromatic ring.
-
C-Cl Stretching: A strong band in the 800-600 cm⁻¹ range is indicative of the C-Cl stretching vibration.[7][11]
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for acquiring the FT-IR spectrum of a solid organic compound like this compound.
Objective: To obtain a high-quality FT-IR spectrum of the analyte for structural elucidation and identification.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample of this compound (solid)
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the IR-grade KBr to remove any moisture, which can interfere with the spectrum (especially in the O-H region). This can be done by heating in an oven or under an infrared lamp. b. In an agate mortar, grind a small amount (1-2 mg) of the this compound sample until a fine powder is obtained. c. Add approximately 100-200 mg of the dried KBr to the mortar. d. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous distribution of the sample within the KBr matrix. e. Transfer the resulting powder to the pellet-forming die. f. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty. b. Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. b. Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing and Analysis: a. The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. b. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule. c. Compare the obtained spectrum with the predicted data and, if available, with reference spectra of similar compounds.
Visualizations
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of an organic compound.
Caption: Workflow for FT-IR Spectroscopy.
This diagram outlines the key stages of FT-IR analysis, from initial sample preparation through data acquisition and final spectral interpretation. Each step is crucial for obtaining a reliable and accurate spectrum for molecular characterization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 11. FTIR [terpconnect.umd.edu]
Stability of Ortho-Halobenzyl Alcohols in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-halobenzyl alcohols are a class of organic compounds that serve as important intermediates and structural motifs in medicinal chemistry and materials science. Their utility in these fields is critically dependent on their chemical stability under various solution-phase conditions encountered during synthesis, purification, formulation, and storage. The presence of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the ortho-position to the hydroxymethyl group can significantly influence the molecule's reactivity and degradation profile through a combination of inductive and steric effects, as well as through specific intramolecular interactions.
This technical guide provides a comprehensive overview of the stability of ortho-halobenzyl alcohols in solution. It covers the primary degradation pathways, influencing factors, and the analytical methodologies required for their stability assessment. While specific kinetic data for every ortho-halobenzyl alcohol under a multitude of conditions is not extensively available in published literature, this guide consolidates known principles of benzyl alcohol chemistry and data from related substituted compounds to provide a robust framework for stability evaluation.
Core Concepts of Stability and Degradation
The stability of an ortho-halobenzyl alcohol in solution is not an intrinsic property but is rather a function of its chemical environment. Key factors that govern the rate and pathway of degradation include:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic reactions or influence the ionization state of the molecule, affecting its susceptibility to nucleophilic attack or oxidation.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical reactions, including degradation processes, in accordance with the Arrhenius equation.
-
Solvent: The polarity and nucleophilicity of the solvent can play a direct role in degradation, particularly in solvolysis reactions.
-
Presence of Oxidizing Agents: Molecular oxygen, peroxides, or metal ions can initiate oxidative degradation of the benzylic alcohol moiety.
-
Light Exposure: Photons of appropriate energy can induce photochemical reactions, leading to photodegradation.
The primary degradation pathways anticipated for ortho-halobenzyl alcohols include oxidation, nucleophilic substitution, and photodegradation.
Degradation Pathways and Mechanisms
Oxidation
The benzylic alcohol functional group is susceptible to oxidation, which can proceed in a stepwise manner to first form the corresponding ortho-halobenzaldehyde and subsequently the ortho-halobenzoic acid. This process can be initiated by various oxidizing agents or through auto-oxidation in the presence of oxygen.
Nucleophilic Substitution
Under certain conditions, particularly in the presence of acid, the hydroxyl group of the benzyl alcohol can be protonated to form a good leaving group (water). This facilitates nucleophilic substitution at the benzylic carbon. The reaction can proceed through an SN1-like mechanism, involving a carbocation intermediate, or an SN2-like mechanism. The stability of the benzylic carbocation is a key factor in the SN1 pathway. The nature of the ortho-halogen can influence the rate of these reactions through electronic and steric effects.
Photodegradation
Exposure to light, particularly in the UV range, can lead to the degradation of ortho-halobenzyl alcohols. The specific photochemical reactions can be complex and may involve homolytic cleavage of the carbon-halogen bond or reactions involving the aromatic ring and the alcohol functionality. Studies on 2-chlorobenzyl alcohol have shown that it can undergo photooxidation.
Summary of Stability Profiles
Due to the limited availability of direct comparative kinetic data, the following tables summarize the expected relative stability and major degradation pathways based on general chemical principles and data from related compounds.
Table 1: Influence of Ortho-Halogen on Stability
| Halogen (X) | Electronegativity | C-X Bond Strength | Inductive Effect | Expected Impact on Stability to Nucleophilic Substitution (SN1) | Expected Impact on Oxidative Stability |
| F | Highest | Strongest | Strong -I | Destabilizing for carbocation, slower reaction | Minor electronic effect |
| Cl | High | Strong | -I | Destabilizing for carbocation, slower than unsubstituted | Minor electronic effect |
| Br | Moderate | Weaker | -I | Less destabilizing than Cl, potentially faster reaction | Minor electronic effect |
| I | Lowest | Weakest | Weakest -I | Least destabilizing, potentially fastest reaction. C-I bond itself can be labile. | Minor electronic effect |
Note: The -I (negative inductive) effect of halogens is expected to destabilize the benzylic carbocation intermediate in an SN1-type reaction, thus retarding the rate of acid-catalyzed nucleophilic substitution compared to unsubstituted benzyl alcohol. The strength of the C-X bond also plays a role, with the C-I bond being the most susceptible to cleavage.
Table 2: Influence of Solution Conditions on Stability
| Condition | Potential Degradation Pathways | Expected Stability Trend | Key Considerations |
| Acidic (low pH) | Nucleophilic Substitution | Decreased stability | Rate is dependent on acid concentration and temperature. |
| Neutral (pH ~7) | Oxidation, Photodegradation | Generally most stable, but susceptible to oxidation and photodegradation. | Presence of oxygen and exposure to light are critical factors. |
| Basic (high pH) | Oxidation (some mechanisms are base-catalyzed) | May be less stable than neutral pH, especially if phenoxide-like intermediates can be formed. | Specific reaction mechanisms will determine the pH-rate profile. |
| Elevated Temperature | All pathways accelerated | Decreased stability | Follows Arrhenius kinetics; activation energy of the specific degradation pathway is key. |
| Presence of Oxidants | Oxidation | Significantly decreased stability | Rate depends on the nature and concentration of the oxidizing agent. |
| Exposure to UV/Vis Light | Photodegradation | Decreased stability | Wavelength and intensity of light are important parameters. |
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of ortho-halobenzyl alcohols involves forced degradation studies coupled with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To generate a degradation level of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
General Protocol:
-
Prepare solutions of the ortho-halobenzyl alcohol in appropriate solvents (e.g., water, methanol, acetonitrile-water mixtures) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to a set of stress conditions as outlined in the table below.
-
Include a control sample stored under ambient conditions, protected from light.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |
| Neutral Hydrolysis | Water at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid compound at 60°C and in solution at 60°C |
| Photostability | Expose solution to a combination of UV and visible light as per ICH Q1B guidelines. |
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.
Typical HPLC Method Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the ortho-halobenzyl alcohol and its potential degradation products have significant absorbance (e.g., 210-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25-30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks in the stressed samples.
Conclusion
For researchers, scientists, and drug development professionals, a systematic approach employing forced degradation studies and validated stability-indicating HPLC methods is essential. This allows for the identification of potential liabilities in the stability of these important molecules and informs the development of robust formulations and appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final products.
Reactivity of the Hydroxyl Group in 2-Chloro-6-fluoro-3-methylbenzyl alcohol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-fluoro-3-methylbenzyl alcohol is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of its primary hydroxyl group is of central importance for its derivatization and incorporation into larger molecular frameworks. This technical guide provides an in-depth analysis of the expected reactivity of the hydroxyl group in this molecule, drawing upon established principles of organic chemistry and data from analogous substituted benzyl alcohols. The presence of ortho-substituents (chlorine and fluorine) and a meta-substituent (methyl) creates a unique electronic and steric environment that dictates the accessibility and reactivity of the benzylic hydroxyl group.
Molecular Structure and Electronic Effects
The reactivity of the hydroxyl group in this compound is influenced by the following factors:
-
Steric Hindrance: The presence of two ortho-substituents, a chlorine atom and a fluorine atom, significantly hinders the approach of reagents to the benzylic hydroxyl group. This steric congestion is expected to decrease reaction rates for bimolecular reactions.
-
Electronic Effects:
-
Inductive Effect: The electron-withdrawing inductive effects of the chlorine and fluorine atoms decrease the electron density on the benzylic carbon, making the hydroxyl group a better leaving group in acid-catalyzed reactions.
-
Resonance Effect: The fluorine and chlorine atoms can donate electron density to the aromatic ring via resonance, although this effect is generally weaker than their inductive withdrawal.
-
Methyl Group: The methyl group at the 3-position is weakly electron-donating through an inductive effect, which slightly increases the electron density on the aromatic ring.
-
A diagram illustrating the key structural features is provided below.
Key Reactions of the Hydroxyl Group
Based on the reactivity of similarly substituted benzyl alcohols, the hydroxyl group of this compound is expected to undergo several key transformations, including oxidation, esterification, and etherification.
Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. Due to the presence of the benzylic position, over-oxidation to the carboxylic acid is a potential side reaction that needs to be controlled by the choice of oxidant and reaction conditions.
Expected Reactivity: The electron-withdrawing groups on the aromatic ring may slightly decrease the rate of oxidation. However, a variety of mild and selective oxidizing agents are available to efficiently effect this transformation.
Table 1: Representative Oxidation Conditions for Substituted Benzyl Alcohols
| Oxidizing Agent/System | Substrate Example | Product | Yield (%) | Reference |
| Pyrazinium Dichromate (PzDC) | Benzyl alcohol | Benzaldehyde | ~60 | [1] |
| Alumina-supported Ni NPs / O₂ | Benzyl alcohol | Benzaldehyde | >95 | [2] |
| H₂O₂ / Benzyl triethyl ammonium chloride | Benzyl alcohol | Benzaldehyde | Not specified | [3] |
Experimental Protocol (General for Pyrazinium Dichromate Oxidation): [1]
-
Dissolve the substituted benzyl alcohol (0.005 mol) and Pyrazinium Dichromate (PzDC, 0.001 mol) in dimethyl sulfoxide (DMSO, 10 mL).
-
Allow the solution to stand at room temperature for 24 hours to ensure the completion of the reaction.
-
Remove the majority of the solvent by distillation under reduced pressure.
-
The product can be further purified by standard techniques such as column chromatography.
A general workflow for the oxidation of a substituted benzyl alcohol is depicted below.
Esterification
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Due to the steric hindrance around the hydroxyl group, forcing conditions or specific catalytic systems may be required to achieve high yields.
Expected Reactivity: The steric hindrance from the ortho-substituents is expected to be the dominant factor, potentially requiring the use of more reactive acylating agents (e.g., acid chlorides) or catalysts that can overcome this steric barrier.
Table 2: Representative Esterification Conditions for Hindered Alcohols
| Acylating Agent | Catalyst/Base | Substrate Example | Product | Yield (%) | Reference |
| Acetic Anhydride | DMAP | Tertiary Alcohol | Tertiary Acetate | High | [4] |
| Acetyl Chloride | None (solvent-free) | 4-Hydroxybenzyl alcohol | 4-Acetoxybenzyl acetate | 96 | [5] |
| Acetic Acid | Sulfated Fe-MCM-48 | Benzyl alcohol | Benzyl acetate | 98.9 | [6] |
Experimental Protocol (General for Esterification using Acetyl Chloride): [5]
-
In a round-bottom flask, place the substituted benzyl alcohol (10 mmol).
-
Add acetyl chloride (a stoichiometric excess may be required depending on the alcohol's reactivity) dropwise while stirring.
-
The reaction can be performed neat (solvent-free) or in an inert solvent like dichloromethane.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude ester, which can be purified by chromatography.
The logical relationship for a typical esterification reaction is shown below.
Etherification
The hydroxyl group can be converted into an ether via Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) or by acid-catalyzed condensation with another alcohol.
Expected Reactivity: Similar to esterification, steric hindrance will play a significant role. For Williamson ether synthesis, deprotonation of the alcohol to form the more nucleophilic alkoxide is the first step. For acid-catalyzed etherification, the formation of a benzylic carbocation intermediate is likely, and the stability of this intermediate will be influenced by the electronic effects of the ring substituents. The electron-withdrawing groups will destabilize the carbocation, potentially slowing down the reaction.
Table 3: Representative Etherification Conditions for Benzyl Alcohols
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Benzyl alcohol | Benzyl alcohol | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical Ether | 53-91 | [7] |
| Benzyl alcohol | Alkanol | HCl (catalytic) | Unsymmetrical Ether | Varies | [8] |
| Benzyl alcohol | Methanol | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Methyl Ether | High | [9] |
Experimental Protocol (General for Acid-Catalyzed Etherification): [8]
-
Dissolve the substituted benzyl alcohol (0.1 mol) in an excess of the second alcohol (e.g., 1.5 mol of methanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting ether by distillation or chromatography.
A signaling pathway for the acid-catalyzed etherification can be visualized as follows:
Conclusion
The hydroxyl group of this compound is a versatile functional group that can undergo a range of important chemical transformations. While its reactivity is modulated by the steric and electronic effects of the substituents on the aromatic ring, established synthetic methodologies for the oxidation, esterification, and etherification of hindered and electronically modified benzyl alcohols provide a strong foundation for the successful derivatization of this compound. The experimental conditions outlined in this guide, derived from studies on analogous systems, offer valuable starting points for researchers and scientists in the field of drug development and chemical synthesis. It is recommended that reaction conditions be carefully optimized to account for the specific steric and electronic properties of this compound to achieve desired product yields and purities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. lakeland.edu [lakeland.edu]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol in Advanced Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-chloro-6-fluoro-3-methylbenzyl alcohol, a key synthetic intermediate in contemporary drug development. The document elucidates its physicochemical properties, outlines detailed synthetic protocols, and explores its primary application in the creation of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme implicated in various metabolic diseases and oncogenic pathways. This guide is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering detailed experimental procedures, quantitative data, and visual representations of synthetic and signaling pathways to facilitate further research and application.
Introduction
This compound is a halogenated aromatic alcohol that has emerged as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the benzene ring, imparts specific steric and electronic properties that are leveraged to achieve high potency and selectivity in drug candidates. This guide will focus on its pivotal role as a precursor to advanced therapeutic agents, with a particular emphasis on the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 261762-83-8 | [1] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [1] |
| Melting Point | 68-70 °C | [1] |
| Boiling Point | 245.7 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde.
Synthesis of the Precursor: 2-Chloro-6-fluoro-3-methylbenzaldehyde
The synthesis of the aldehyde precursor can be achieved through the chlorination and subsequent hydrolysis of 2-fluoro-3-methyltoluene. A general industrial method is outlined below.[3][4]
Experimental Protocol:
-
Chlorination: 2-Fluoro-3-methyltoluene is subjected to side-chain chlorination using chlorine gas under UV irradiation (e.g., with a metal halide lamp) at an elevated temperature (150-180 °C). This step produces a mixture of mono-, di-, and trichlorinated intermediates. The reaction is monitored by gas chromatography (GC) until the concentration of the monochlorinated species is minimal.[3]
-
Hydrolysis: The crude mixture of chlorinated products is then hydrolyzed to the aldehyde. An iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added, and water is slowly introduced at a high temperature (150-180 °C). The reaction is monitored by GC to ensure the complete conversion of the di- and trichlorinated intermediates.[3]
-
Work-up and Purification: The reaction mixture is cooled, and an aqueous alkali solution (e.g., sodium carbonate) is added to neutralize the acidic components. The organic layer containing the crude 2-chloro-6-fluoro-3-methylbenzaldehyde is separated, washed, and purified by distillation under reduced pressure.
Reduction to this compound
The reduction of the aldehyde to the target alcohol is a standard transformation in organic synthesis.
Experimental Protocol:
-
Reaction Setup: A solution of 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, the mixture is quenched by the slow addition of water. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Application as a Synthetic Intermediate: Synthesis of SCD1 Inhibitors
The primary application of this compound is as a precursor to 2-chloro-6-fluoro-3-methylbenzyl bromide, a key electrophile in the synthesis of SCD1 inhibitors.[5]
Conversion to 2-Chloro-6-fluoro-3-methylbenzyl Bromide
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a crucial step to activate the benzylic position for subsequent nucleophilic substitution.
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask and cooled in an ice bath.
-
Bromination: A brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is added dropwise to the stirred solution. The reaction is allowed to proceed to completion, as monitored by TLC.
-
Work-up: The reaction mixture is carefully poured onto ice and extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-chloro-6-fluoro-3-methylbenzyl bromide, which can be used in the next step without further purification or can be purified by chromatography.
Synthesis of a Representative SCD1 Inhibitor
The synthesized 2-chloro-6-fluoro-3-methylbenzyl bromide can be used to alkylate a nucleophilic core, a common strategy in the synthesis of various SCD1 inhibitors. The following is a representative synthetic scheme.
Experimental Protocol:
-
N-Alkylation: A solution of a suitable heterocyclic nucleophile (e.g., a substituted pyrazole or triazole) and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) is prepared.
-
Coupling: 2-Chloro-6-fluoro-3-methylbenzyl bromide is added to the solution, and the reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final SCD1 inhibitor is purified by column chromatography or recrystallization.
Role in Signaling Pathways: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[6][7] The inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer.[6][8]
SCD1 activity is implicated in several cellular signaling pathways. For instance, SCD1 has been shown to positively regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9][10] By inhibiting SCD1, the production of MUFAs is reduced, which in turn can suppress Wnt/β-catenin signaling and inhibit cancer cell proliferation.[9] Furthermore, SCD1 inhibition can induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[7][9]
The 2-chloro-6-fluoro-3-methylbenzyl moiety, introduced via the synthetic intermediate discussed herein, plays a crucial role in the binding of the inhibitor to the SCD1 enzyme, contributing to its potency and selectivity.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for an SCD1 inhibitor.
SCD1 Signaling Pathway Inhibition
Caption: Inhibition of the SCD1 signaling pathway.
Conclusion
This compound is a strategically important synthetic intermediate with significant applications in the development of novel therapeutics. Its utility as a precursor for potent SCD1 inhibitors highlights its value in addressing complex diseases such as metabolic disorders and cancer. This technical guide provides a foundational understanding of its properties, synthesis, and application, and is intended to support and inspire further innovation in the field of drug discovery.
References
- 1. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to 2-Chloro-6-fluoro-3-methylbenzyl Alcohol: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a halogenated aromatic compound with significant potential in medicinal chemistry. We will dissect the molecule's structural features, propose a detailed synthetic pathway, and elucidate its prospective applications as both a key building block and a pharmacophore in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable experimental protocols.
Introduction: The Strategic Value of Halogenated Benzyl Alcohols
The benzyl alcohol motif is a recurring structural element in a vast array of biologically active compounds.[1][2][3] Its utility is further amplified by the strategic incorporation of halogen atoms, which can profoundly influence a molecule's physicochemical properties. The presence of chlorine and fluorine in this compound is not merely an incidental substitution; it is a deliberate design choice that can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[4][5][6]
This guide will illuminate the untapped potential of this compound, positioning it as a valuable tool in the medicinal chemist's arsenal. We will delve into its synthetic accessibility and explore its promise in the development of novel therapeutic agents.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in drug discovery. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 261762-83-8 | [7][8] |
| Molecular Formula | C₈H₈ClFO | [7][8] |
| Molecular Weight | 174.60 g/mol | [7][8] |
| Boiling Point | 245.7°C | [7] |
| Melting Point | 68-70°C | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2-chloro-6-fluorotoluene. The proposed synthetic pathway involves the methylation of the aromatic ring, followed by oxidation to the corresponding benzaldehyde, and subsequent reduction to the target benzyl alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde (Intermediate 2)
This protocol is adapted from a general method for the preparation of the related 2-chloro-6-fluorobenzaldehyde.[9][10]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene (1 equivalent).
-
Oxidation: Slowly add chromyl chloride (2 equivalents) to the flask while maintaining the temperature below 10°C with an ice bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cautiously quench the reaction by adding crushed ice. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzaldehyde, which can be further purified by column chromatography.
Detailed Experimental Protocol: Reduction to this compound (Final Product)
This protocol is based on standard procedures for the reduction of aldehydes to alcohols.
-
Dissolution: Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol in a 250 mL round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Once the aldehyde is consumed, carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under vacuum to yield the final product, which can be purified by recrystallization or column chromatography.
Potential Applications in Medicinal Chemistry
The unique combination of chloro, fluoro, and methyl substituents on the benzyl alcohol scaffold suggests several promising avenues for its application in medicinal chemistry.
As a Versatile Synthetic Intermediate
This compound is an excellent starting point for the synthesis of more complex molecules. The hydroxyl group can be readily converted to other functional groups, such as halides or ethers, providing a handle for further elaboration.[11][12][13]
Caption: Synthetic utility of this compound.
In the Development of Antimicrobial Agents
Substituted benzyl alcohols have a well-documented history of antimicrobial activity.[14] The presence of halogens can enhance this effect. It is hypothesized that these compounds disrupt microbial cell membranes or inhibit essential enzymes.
Caption: Hypothetical antimicrobial mechanism of action.
As a Scaffold for CNS-Targeting Agents
A structurally related compound, (R)-2,6-Dichloro-3-fluoro-α-methylbenzyl alcohol, is used in the synthesis of drugs for neurological disorders. The lipophilicity imparted by the halogen and methyl groups may facilitate crossing the blood-brain barrier. Further derivatization could lead to compounds that modulate neurotransmitter receptors or enzymes implicated in neurological diseases.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of this compound and its derivatives, a systematic biological screening is essential.
Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: Obtain a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Broth Microdilution Assay: In a 96-well plate, perform serial dilutions of the test compounds in the appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol: Preliminary Cytotoxicity Assay
-
Cell Lines: Use a human cell line (e.g., HEK293) to assess general cytotoxicity.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells.
-
Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% cell death) for each compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique substitution pattern offers a strategic advantage for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a comprehensive overview of its synthesis, potential applications, and detailed protocols for its evaluation. It is our hope that this document will serve as a catalyst for further research and development, ultimately leading to the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. scbt.com [scbt.com]
- 9. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol from 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a valuable intermediate in pharmaceutical research and development, from its precursor, 2-Chloro-6-fluoro-3-methylbenzaldehyde. This document provides a comprehensive overview of the chemical properties of both the reactant and the product, a detailed experimental protocol for the reduction reaction, and a summary of relevant quantitative data.
Compound Properties
A thorough understanding of the physicochemical properties of the starting material and the final product is crucial for successful synthesis, purification, and characterization. The following table summarizes key data for 2-Chloro-6-fluoro-3-methylbenzaldehyde and this compound.
| Property | 2-Chloro-6-fluoro-3-methylbenzaldehyde | This compound |
| CAS Number | 104451-99-2 | 261762-83-8[1] |
| Molecular Formula | C₈H₆ClFO | C₈H₈ClFO[1] |
| Molecular Weight | 172.59 g/mol | 174.60 g/mol [1] |
| Melting Point | Not available | 68-70 °C[1] |
| Boiling Point | Not available | 245.7 °C[1] |
| Appearance | Not available | Solid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis Pathway: Reduction of an Aldehyde
The conversion of 2-Chloro-6-fluoro-3-methylbenzaldehyde to this compound is a classic example of a reduction reaction in organic chemistry. The aldehyde functional group is selectively reduced to a primary alcohol. This transformation is most commonly and efficiently achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).
Sodium borohydride is a mild and selective reducing agent, ideal for this conversion as it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the desired primary alcohol.
Figure 1: Generalized experimental workflow for the reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde.
Detailed Experimental Protocol
The following protocol is a representative procedure for the reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde using sodium borohydride. This protocol is based on established methods for the reduction of substituted benzaldehydes and should be adapted and optimized by the researcher as necessary.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Hydrochloric acid (1 M, for workup adjustment if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (approximately 5-10 mL) at 0 °C to decompose any unreacted sodium borohydride. A dilute solution of hydrochloric acid can be used to neutralize the mixture if it is basic, but care should be taken to avoid unwanted side reactions.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure alcohol.
Logical Relationship of Reaction Components
The following diagram illustrates the roles and interactions of the key components in the reduction reaction.
References
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol via Aldehyde Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-6-fluoro-3-methylbenzyl alcohol from its corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. The primary method detailed is the reduction of the aldehyde using sodium borohydride (NaBH₄), a widely used and selective reducing agent.[1][2] This application note includes a comprehensive experimental protocol, a table summarizing key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters and amides.[1][2] This selectivity is advantageous when working with multifunctional molecules. The synthesis of this compound is a key step in the preparation of various pharmaceutical and agrochemical intermediates. This protocol outlines a reliable and efficient method for this conversion.
Reaction Principle
The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the desired primary alcohol.[2]
Experimental Protocol
3.1. Materials and Reagents:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
3.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur. Adjust the pH to ~6-7.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Optional): The crude this compound can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2-Chloro-6-fluoro-3-methylbenzaldehyde | - |
| Product | This compound | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1 equivalents |
| Solvent | Methanol | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 - 3 hours | Monitored by TLC |
| Typical Yield | 90 - 98% | Based on typical NaBH₄ reductions |
| Purity | >95% (after workup) | Can be improved by chromatography |
Visualizations
Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Signaling Pathway of Aldehyde Reduction
Caption: The mechanistic pathway of the reduction of an aldehyde to an alcohol using sodium borohydride.
Safety Precautions
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step with HCl is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.
Conclusion
The reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to this compound using sodium borohydride is a robust and high-yielding reaction. The provided protocol offers a straightforward and reproducible method for researchers in the fields of medicinal chemistry and material science. The selectivity and mild conditions of this procedure make it a valuable tool in organic synthesis.
References
Application Note: Reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to (2-chloro-6-fluoro-3-methylphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This application note details a robust and high-yielding protocol for the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to (2-chloro-6-fluoro-3-methylphenyl)methanol. The presented method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the preservation of the halogen substituents on the aromatic ring.[1][2] Alternative methods such as catalytic hydrogenation and enzymatic reductions are also briefly discussed.[3][4][5]
Reaction Scheme
Caption: General reaction scheme for the reduction.
Experimental Overview
The reduction is performed by treating a solution of 2-chloro-6-fluoro-3-methylbenzaldehyde in methanol with sodium borohydride at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.
Data Presentation
| Parameter | Value |
| Starting Material | 2-chloro-6-fluoro-3-methylbenzaldehyde |
| Product | (2-chloro-6-fluoro-3-methylphenyl)methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-2 hours |
| Typical Yield | >95% |
| Purity (by NMR) | >98% |
Experimental Workflow
Caption: Experimental workflow for the reduction.
Protocols
Materials and Equipment
-
2-chloro-6-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: The final product, (2-chloro-6-fluoro-3-methylphenyl)methanol, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Alternative Reduction Methods
While sodium borohydride is a reliable reagent for this transformation, other methods can also be employed:
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can be used in aprotic solvents like THF.[6][7][8] However, it is less selective and requires more stringent anhydrous conditions and careful handling.[6][7][8]
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂) and hydrogen gas. It is an effective method but may not be suitable for molecules with other reducible functional groups.
-
Enzymatic Reduction: Biocatalytic methods using enzymes or whole-cell systems can offer high selectivity and operate under mild, environmentally friendly conditions.[3][4]
Conclusion
The protocol described provides a straightforward and efficient method for the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to (2-chloro-6-fluoro-3-methylphenyl)methanol with high yield and purity. The use of sodium borohydride offers excellent functional group tolerance, making this a versatile procedure for the synthesis of substituted benzyl alcohols in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Enzymatic Reduction of Aldehydes [mdpi.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Sodium Borohydride Reduction of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Sodium borohydride (NaBH₄) is a widely utilized reducing agent for this purpose due to its mild nature, high chemoselectivity, and operational simplicity.[1][2] It selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters, amides, and nitro groups.[3][4][5] This document provides detailed application notes and experimental protocols for the sodium borohydride reduction of substituted benzaldehydes, a common structural motif in medicinal chemistry.
Reaction Mechanism and Chemoselectivity
The reduction of a benzaldehyde derivative with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6][7][8] This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol, methanol) or during an aqueous workup, yields the corresponding primary alcohol.[3][7]
One of the key advantages of sodium borohydride is its chemoselectivity. It will readily reduce aldehydes and ketones but is generally unreactive towards esters, amides, and nitro groups under standard conditions.[3][4][9] This allows for the selective reduction of an aldehyde in a molecule containing other reducible functional groups. For instance, in the reduction of nitro-substituted benzaldehydes, the aldehyde group is reduced to an alcohol while the nitro group remains intact.[4][6][9]
Quantitative Data Summary
The efficiency of the sodium borohydride reduction of substituted benzaldehydes can be influenced by the nature and position of the substituents on the aromatic ring, as well as the reaction conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Reduction of Benzaldehyde under Optimized Conditions [10]
| Entry | Molar Ratio (Benzaldehyde:NaBH₄:Na₂C₂O₄) | Solvent | Time (min) | Yield (%) |
| 1 | 1:1.5:3 | Water | 80 | 95 |
Table 2: Competitive Reduction of Aldehydes vs. Ketones [10]
| Aldehyde (1 mmol) | Ketone (1 mmol) | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) |
| Benzaldehyde | Acetophenone | 80 | >99 | <5 |
| 4-Chlorobenzaldehyde | Acetophenone | 90 | >99 | <5 |
| 4-Methoxybenzaldehyde | Acetophenone | 120 | >99 | <5 |
Table 3: Reduction of Various Aldehydes with NaBH₄/NaNO₃ in Water [11]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 30 | 95 |
| 4-Chlorobenzaldehyde | 45 | 93 |
| 4-Nitrobenzaldehyde | 60 | 92 |
| Cinnamaldehyde | 40 | 94 |
Table 4: Reduction of Aldehydes under Ultrasonic Irradiation [12]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 15 | 96 |
| p-Anisaldehyde | 17 | 94 |
| Cinnamaldehyde | 15 | 95 |
| Vanillin | 20 | 90 |
Experimental Protocols
General Protocol for the Reduction of a Substituted Benzaldehyde
This protocol provides a general procedure for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.
Materials:
-
Substituted benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
5% Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. The reaction is often exothermic.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 15-30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 5% HCl or saturated aqueous NH₄Cl to quench the excess sodium borohydride and hydrolyze the borate ester. Be cautious as hydrogen gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Specific Protocol: Reduction of 4-Nitrobenzaldehyde
This protocol details the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol.
Materials:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Ethanol (15 mL)
-
Sodium borohydride (0.38 g, 10 mmol)
-
Deionized water
-
50:50 Ethanol:Water solution for recrystallization
Procedure:
-
Dissolve 1.5 g of 4-nitrobenzaldehyde in 15 mL of ethanol in an Erlenmeyer flask. Gentle warming may be required to facilitate dissolution.[6]
-
Cool the solution in an ice bath.
-
Slowly add 0.38 g of sodium borohydride in small portions over 5 minutes while stirring.[6]
-
After the addition, remove the ice bath and continue to stir the mixture at room temperature for 30 minutes.[6]
-
Slowly pour the reaction mixture into 30 mL of cold water to precipitate the product.[6] A yellow precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of a 50:50 ethanol:water mixture to obtain pure 4-nitrobenzyl alcohol.[6]
Visualizations
Reaction Mechanism
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Experimental Workflow
Caption: General workflow for sodium borohydride reduction.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
- 5. reddit.com [reddit.com]
- 6. studylib.net [studylib.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 11. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the O-alkylation of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methylbenzyl alcohol is a substituted aromatic alcohol of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various biologically active molecules. The O-alkylation of this alcohol is a key transformation for introducing diverse ether functionalities, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Williamson ether synthesis is a robust and widely employed method for such transformations. This protocol provides a detailed procedure for the O-alkylation of this compound using various alkyl halides.
The reaction proceeds via the deprotonation of the benzylic alcohol using a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to yield the desired ether product. The choice of the alkylating agent, base, and solvent system is critical for optimizing the reaction yield and purity.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 261762-83-8 |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Melting Point | 68-70 °C |
| Boiling Point | 245.7 °C |
General Protocol for O-alkylation
This protocol describes a general procedure for the O-alkylation of this compound via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF (approximately 0.2 M concentration of the alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Representative Quantitative Data
The following table summarizes typical, albeit illustrative, results for the O-alkylation of this compound with various alkylating agents using the described protocol.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Methyl Iodide | 2-(Methoxymethyl)-1-chloro-3-fluoro-2-methylbenzene | 12 | 85 | >98 |
| Ethyl Bromide | 2-(Ethoxymethyl)-1-chloro-3-fluoro-2-methylbenzene | 18 | 82 | >97 |
| Benzyl Bromide | 2-(Benzyloxymethyl)-1-chloro-3-fluoro-2-methylbenzene | 24 | 78 | >95 |
Note: The presented data are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Pathway
Caption: Williamson Ether Synthesis Pathway.
Experimental Workflow
Caption: O-alkylation Experimental Workflow.
Application Notes and Protocols for Williamson Ether Synthesis Using 2-Chloro-6-fluoro-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel ether compounds utilizing 2-Chloro-6-fluoro-3-methylbenzyl alcohol via the Williamson ether synthesis. This method is a cornerstone in medicinal chemistry and drug development for the creation of diverse molecular libraries. The protocols outlined below are designed to be a robust starting point for researchers, offering guidance on reaction setup, monitoring, workup, and purification.
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other electrophile with a good leaving group.[3][4][5]
Reaction Principle
The synthesis involves two main conceptual pathways when starting with an alcohol:
-
Activation of the Alcohol: The alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then reacts with an alkyl halide.[6][7]
-
Conversion to an Electrophile: The alcohol is converted into a better leaving group (e.g., a tosylate or a halide) and then reacted with an alkoxide.
This document will focus on the first and more direct pathway, where this compound is converted to its corresponding alkoxide and subsequently reacted with a suitable alkyl halide.
Experimental Protocols
Protocol 1: Synthesis of a Generic Ether from this compound
This protocol describes the synthesis of an ether by reacting the sodium salt of this compound with a generic primary alkyl halide (R-X).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)[4][6]
-
Primary alkyl halide (e.g., iodomethane, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF or DMF (approximately 5-10 mL per mmol of the alcohol).[8]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. The reaction mixture will be stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide. Hydrogen gas will be evolved, so proper ventilation is crucial.
-
Alkylation: To the freshly prepared alkoxide solution, add the primary alkyl halide (1.1-1.5 equivalents) dropwise at 0 °C.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired ether.[8]
Data Presentation
The following table provides hypothetical quantitative data for the synthesis of two different ethers from this compound based on typical yields for Williamson ether syntheses.
| Entry | Alkyl Halide (R-X) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| 1 | Iodomethane (CH₃I) | 1-(benzyloxymethyl)-2-chloro-6-fluoro-3-methylbenzene | 190.62 | 190.6 | 162.0 | 85 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | 1-(benzyloxyethyl)-2-chloro-6-fluoro-3-methylbenzene | 204.65 | 204.7 | 167.8 | 82 |
Assuming 1 mmol of this compound (176.59 g/mol , 176.6 mg) as the starting material.
Visualizations
Reaction Pathway
The following diagram illustrates the general SN2 mechanism of the Williamson ether synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Khan Academy [khanacademy.org]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conversion of 2-Chloro-6-fluoro-3-methylbenzyl alcohol to its corresponding benzyl chloride, an essential intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established and reliable methods for the chlorination of benzyl alcohols, selected for their efficiency, selectivity, and compatibility with a range of functional groups.
Introduction
The conversion of a benzyl alcohol to a benzyl chloride is a fundamental transformation in organic synthesis. The resulting benzyl chloride is a versatile electrophile, readily undergoing nucleophilic substitution reactions to introduce a variety of functionalities. The specific substrate, this compound, contains electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, which may influence the reactivity of the benzylic hydroxyl group. The following protocols offer different reaction conditions, from mild and neutral to more classical approaches, allowing researchers to choose the most suitable method based on substrate stability, available reagents, and desired scale.
Method 1: Chlorination using 2,4,6-Trichloro-1,3,5-triazine (TCT) and Dimethyl Sulfoxide (DMSO)
This modern method is highly chemoselective for benzyl alcohols, proceeds under neutral conditions, is rapid, and typically provides high yields.[1][2][3] It is particularly suitable for substrates with acid-labile functional groups. The reaction is believed to proceed primarily through an SN2 pathway.[1][2]
Experimental Protocol
-
To a solution of this compound (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 eq.) portionwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 10-40 minutes).[1][2][3]
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-6-fluoro-3-methylbenzyl chloride.
Data Summary
The following table summarizes typical results for the chlorination of various benzyl alcohols using the TCT/DMSO method, demonstrating its broad applicability and efficiency.[1]
| Entry | Substrate (Benzyl Alcohol) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 30 | 95 |
| 2 | 4-Chlorobenzyl alcohol | 10 | 96 |
| 3 | 4-Methoxybenzyl alcohol | 30 | 94 |
| 4 | 4-Nitrobenzyl alcohol | 10 | 98 |
| 5 | 2-Naphthylmethanol | 40 | 92 |
Method 2: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is a classical and widely used reagent for converting alcohols to chlorides. The reaction can be performed neat or in a solvent, and the mechanism can be influenced by additives.[4][5][6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier-Haack reagent.[6]
Experimental Protocol
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise to the stirring solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding it to ice water or a saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify via column chromatography or distillation under reduced pressure.
Data Summary
This table provides representative conditions for the chlorination of benzyl alcohols using thionyl chloride.
| Entry | Reagents | Solvent | Temperature | Time | Ref. |
| 1 | SOCl₂ | CH₂Cl₂ | 0 °C to RT | 1 h | [7] |
| 2 | SOCl₂ (neat) | None | Reflux | Varies | [6] |
| 3 | SOCl₂, Pyridine | Varies | Varies | Varies | [4] |
Method 3: The Appel Reaction
The Appel reaction converts alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and a carbon tetrahalide source like carbon tetrachloride (CCl₄).[8][9] Due to the toxicity and environmental concerns associated with CCl₄, alternative chlorine sources like hexachloroacetone or N-chlorosuccinimide (NCS) are often preferred. The reaction generally proceeds under mild, neutral conditions via an SN2 mechanism.[8][9] A significant advantage is the high degree of stereochemical inversion at chiral centers.[8]
Experimental Protocol
-
Dissolve triphenylphosphine (PPh₃) (1.1 eq.) in an anhydrous aprotic solvent like acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add the chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) (1.1 eq.), to the solution.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, triturate the residue with a non-polar solvent like hexanes or ether, which will precipitate the oxide, leaving the product in solution.
-
Filter off the triphenylphosphine oxide.
-
Concentrate the filtrate and purify the resulting benzyl chloride by column chromatography.
Data Summary
The Appel reaction is a versatile method for the halogenation of a wide range of alcohols.
| Entry | Alcohol Type | Halogenating System | Typical Conditions | Key Feature | Ref. |
| 1 | Primary & Secondary | PPh₃ / CCl₄ | Mild, neutral | SN2 mechanism | [8][9] |
| 2 | Chiral Alcohols | PPh₃ / CCl₄ | Mild, neutral | Inversion of configuration | [8] |
| 3 | General Alcohols | Catalytic PPh₃O / Oxalyl Chloride | Catalytic version | Reduces phosphine oxide waste | [10] |
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and the chemical transformation pathway.
Caption: General workflow for the conversion of benzyl alcohol to benzyl chloride.
Caption: Reaction scheme for the synthesis of the target benzyl chloride.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-chloro-6-fluoro-3-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-chloro-6-fluoro-3-methylbenzyl bromide from 2-chloro-6-fluoro-3-methylbenzyl alcohol. Three common and effective methods are presented, allowing researchers to choose the most suitable protocol based on available reagents, desired reaction conditions, and scale.
Introduction
2-chloro-6-fluoro-3-methylbenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The conversion of the corresponding alcohol to the bromide is a critical step in the synthetic route to these molecules. This document outlines three distinct and reliable protocols for this transformation, utilizing phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and a combination of N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃). Each method offers different advantages concerning reaction time, yield, and ease of purification.
Data Presentation
The following table summarizes the key quantitative data for the three presented synthesis protocols, allowing for a direct comparison of the methods.
| Parameter | Protocol 1: Phosphorus Tribromide (PBr₃) | Protocol 2: Hydrobromic Acid (HBr) | Protocol 3: N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) |
| Brominating Agent | Phosphorus Tribromide (PBr₃) | 48% Hydrobromic Acid (HBr) | N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) |
| Solvent | Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O) | None (or co-solvent if needed) | Dichloromethane (CH₂Cl₂) |
| Stoichiometry (Alcohol:Reagent) | 1 : 0.33-0.4 | 1 : (Excess HBr) | 1 : 1.5 (NBS) : 1.5 (PPh₃) |
| Reaction Temperature | 0 °C to Room Temperature | 48-56 °C then reflux | Room Temperature |
| Reaction Time | 1-2 hours | 2.5-6 hours | 5-30 minutes |
| Typical Yield | 50-90%[1] | ~96%[2] | High (often >90%)[3] |
| Purification Method | Aqueous work-up, extraction, drying, and solvent evaporation.[1] | Aqueous work-up, extraction, drying, and distillation.[2][4] | Aqueous work-up, extraction, drying, and column chromatography.[3] |
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)
This method is a classic and effective way to convert primary and secondary alcohols to alkyl bromides with inversion of stereochemistry, although for an achiral benzylic alcohol, this is not a concern. The reaction is typically clean but requires careful handling of the corrosive and moisture-sensitive PBr₃.[1][5][6]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.4 eq) to the stirred solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-6-fluoro-3-methylbenzyl bromide. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: Synthesis using Hydrobromic Acid (HBr)
This protocol utilizes concentrated hydrobromic acid, often with a catalytic amount of a strong acid like sulfuric acid, to effect the conversion. This method is straightforward and can give high yields but may require elevated temperatures.[2][4][7]
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and 48% hydrobromic acid (excess).
-
With stirring, heat the mixture to 48-56 °C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Continue stirring at this temperature for 1.5-4 hours.
-
Increase the temperature to reflux and maintain for an additional 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer (the product is denser than the aqueous layer).
-
Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and purify the crude product by vacuum distillation to obtain pure 2-chloro-6-fluoro-3-methylbenzyl bromide.
Protocol 3: Synthesis using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)
This method, often referred to as an Appel-type reaction, is a very mild and rapid procedure for converting alcohols to bromides.[3] It proceeds under neutral conditions and often gives high yields.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at room temperature, add N-bromosuccinimide (1.5 eq) portion-wise.
-
The reaction is typically exothermic and proceeds rapidly, often completing within 5-30 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by flash column chromatography on silica gel to yield the pure 2-chloro-6-fluoro-3-methylbenzyl bromide.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation.
References
- 1. reddit.com [reddit.com]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 7. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methylbenzyl alcohol is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of the benzylic hydroxyl group allows for a variety of chemical transformations, most notably nucleophilic substitution reactions. This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on this compound, enabling the synthesis of a diverse range of derivatives.
The reactivity of the benzylic alcohol towards nucleophilic substitution is enhanced by the potential for stabilization of a carbocation intermediate (SN1 pathway) or by a concerted displacement mechanism (SN2 pathway).[3][4] The choice of reaction conditions and the nature of the nucleophile will determine the predominant reaction pathway. For primary benzylic alcohols such as this compound, the SN2 mechanism is often favored with strong nucleophiles. However, under acidic conditions or with poor nucleophiles, an SN1 mechanism may be operative. The hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation or conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.
General Workflow for Nucleophilic Substitution
The following diagram illustrates a general workflow for the nucleophilic substitution of this compound. The initial step involves the activation of the hydroxyl group to transform it into a better leaving group, followed by substitution with a nucleophile.
Caption: General workflow for nucleophilic substitution of this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific applications.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl chloride
This protocol describes the conversion of the benzyl alcohol to the corresponding benzyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, followed by a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluoro-3-methylbenzyl chloride.
Protocol 2: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl azide
This protocol details the synthesis of the benzyl azide from the corresponding benzyl chloride.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzyl chloride (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 2-Chloro-6-fluoro-3-methylbenzyl chloride (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-6-fluoro-3-methylbenzyl azide.
Protocol 3: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl ethers (Williamson Ether Synthesis)
This protocol describes the synthesis of benzyl ethers via a Williamson ether synthesis.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzyl chloride (from Protocol 1)
-
Desired alcohol (e.g., ethanol, phenol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the desired alcohol (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of 2-Chloro-6-fluoro-3-methylbenzyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Illustrative Quantitative Data
The following table summarizes expected, illustrative results for the nucleophilic substitution of activated this compound. Note: This data is for illustrative purposes and actual results may vary.
| Nucleophile | Product | Activation Method | Reagent/Conditions | Reaction Time (h) | Temp (°C) | Illustrative Yield (%) |
| Cl⁻ | 2-Chloro-6-fluoro-3-methylbenzyl chloride | Direct | SOCl₂, Pyridine (cat.), DCM | 2-4 | 0 - RT | >90 |
| Br⁻ | 2-Chloro-6-fluoro-3-methylbenzyl bromide | Direct | PBr₃, Et₂O | 2-3 | 0 - RT | >90 |
| I⁻ | 2-Chloro-6-fluoro-3-methylbenzyl iodide | Finkelstein | NaI, Acetone | 12-24 | Reflux | 85-95 |
| N₃⁻ | 2-Chloro-6-fluoro-3-methylbenzyl azide | Substitution | NaN₃, DMF | 4-6 | 60-80 | 80-95 |
| CN⁻ | 2-Chloro-6-fluoro-3-methylbenzyl cyanide | Substitution | NaCN, DMSO | 6-8 | 80 | 75-90 |
| CH₃O⁻ | 1-(Chloromethyl)-3-fluoro-2-methoxy-4-methylbenzene | Williamson | NaH, CH₃OH, THF | 12 | RT | 70-85 |
| PhO⁻ | 1-(Chloromethyl)-3-fluoro-4-methyl-2-phenoxybenzene | Williamson | NaH, Phenol, THF | 12 | RT | 65-80 |
| PhS⁻ | (2-Chloro-6-fluoro-3-methylbenzyl)(phenyl)sulfane | Substitution | PhSH, K₂CO₃, DMF | 4-6 | RT | 85-95 |
Reaction Mechanism and Synthetic Pathways
The following diagrams illustrate a representative SN2 reaction mechanism and the synthetic pathways described in the protocols.
Caption: Representative SN2 mechanism for nucleophilic substitution.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols: The Role of 2-Chloro-6-fluoro-3-methylbenzyl alcohol in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-fluoro-3-methylbenzyl alcohol as a key starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary application highlighted is its role as a precursor to 2-Chloro-6-fluoro-3-methylbenzoic acid, a crucial intermediate in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, a promising class of therapeutic agents for metabolic diseases and cancer.
Introduction
This compound is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The primary synthetic utility of this compound lies in its oxidation to the corresponding carboxylic acid, 2-Chloro-6-fluoro-3-methylbenzoic acid. This benzoic acid derivative is a key component in the synthesis of various API candidates, most notably inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).
SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Dysregulation of SCD1 activity has been implicated in a range of pathologies, including obesity, type 2 diabetes, and various cancers.[3][4] Consequently, the development of potent and selective SCD1 inhibitors is an active area of pharmaceutical research.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process: the oxidation of this compound to 2-Chloro-6-fluoro-3-methylbenzoic acid, followed by the coupling of this intermediate with a suitable amine-containing fragment to form the final SCD1 inhibitor.
General synthetic workflow from the starting material to the final API.
Experimental Protocols
Oxidation of this compound to 2-Chloro-6-fluoro-3-methylbenzoic acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid using potassium permanganate as the oxidizing agent. This is a robust and widely used method for this type of transformation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (KMnO₄, approx. 4.0 eq) and sodium hydroxide (NaOH, approx. 1.0 eq) in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the alcohol at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The purple color of the permanganate will disappear as the reaction proceeds.
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the crude 2-Chloro-6-fluoro-3-methylbenzoic acid.
-
If the purple color of permanganate persists, add a small amount of sodium bisulfite to quench the excess oxidizing agent.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Synthesis of a Representative SCD1 Inhibitor
This protocol outlines a general procedure for the amide coupling of 2-Chloro-6-fluoro-3-methylbenzoic acid with a hypothetical amine-containing heterocyclic moiety to form a representative SCD1 inhibitor. A specific example of a potent SCD1 inhibitor is CAY10566.[5][6][7][8][9]
Materials:
-
2-Chloro-6-fluoro-3-methylbenzoic acid
-
Amine-containing heterocycle (e.g., a substituted aminopyridazine)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-Chloro-6-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the amine-containing heterocycle (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SCD1 inhibitor.
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >99% |
Mechanism of Action and Signaling Pathway
SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the introduction of a cis-double bond in the Δ9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1] These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters.
In cancer cells, there is an increased reliance on de novo lipogenesis, and SCD1 is often overexpressed. The resulting increase in MUFAs contributes to membrane fluidity, cell signaling, and the formation of lipid droplets, all of which support rapid cell proliferation and survival. Inhibition of SCD1 leads to an accumulation of SFAs, which can induce cellular stress and apoptosis. Furthermore, the alteration in the SFA/MUFA ratio can impact key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway.[2]
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. Stearoyl-CoA desaturase inhibitors: update on patented compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. researchgate.net [researchgate.net]
Application Notes: 2-Chloro-6-fluoro-3-methylbenzyl Alcohol as a Versatile Building Block for the Synthesis of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methylbenzyl alcohol is a halogenated aromatic alcohol that holds significant potential as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring, offers opportunities for the creation of structurally diverse and biologically active molecules. This document provides detailed application notes and protocols for the prospective use of this compound in the development of a hypothetical strobilurin-class fungicide. While a specific commercial fungicide directly synthesized from this alcohol is not prominently documented in publicly available literature, the following protocols and data are presented as a representative example of its potential application in fungicide discovery and development.
Strobilurin fungicides are a vital class of agricultural products that act by inhibiting mitochondrial respiration in fungi, specifically by binding to the Qo site of the cytochrome bc1 complex (Complex III). This mode of action disrupts the fungal energy supply, leading to cessation of growth and sporulation. The protocols outlined below describe a plausible synthetic route to a novel strobilurin analogue incorporating the 2-chloro-6-fluoro-3-methylbenzyl moiety.
Proposed Fungicide: (E)-methyl 2-(2-((2-chloro-6-fluoro-3-methylbenzyl)oxy)phenyl)-3-methoxyacrylate (Hypothetical Compound 1)
This hypothetical strobilurin analogue is designed to leverage the physicochemical properties imparted by the substituted benzyl group, potentially influencing its binding affinity to the target enzyme, systemic properties within the plant, and metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl Bromide
This protocol details the conversion of the starting alcohol to the corresponding benzyl bromide, a more reactive intermediate for subsequent etherification.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluoro-3-methylbenzyl bromide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
This protocol describes the preparation of the core phenolic intermediate of the strobilurin fungicide.
Note: This intermediate can be synthesized through various established methods. The following is a representative procedure.
Materials:
-
Methyl (2-hydroxyphenyl)acetate
-
Methyl formate
-
Sodium methoxide
-
Anhydrous methanol
-
Dimethyl sulfate
-
Potassium carbonate
-
Anhydrous acetone
Procedure:
-
Formylation: In a suitable reaction vessel, react methyl (2-hydroxyphenyl)acetate with methyl formate in the presence of sodium methoxide in anhydrous methanol to yield the corresponding enolate.
-
Methylation: Treat the resulting enolate with dimethyl sulfate in the presence of potassium carbonate in anhydrous acetone to introduce the methoxy group, affording (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate.
-
Purify the product through crystallization or column chromatography.
Protocol 3: Synthesis of (E)-methyl 2-(2-((2-chloro-6-fluoro-3-methylbenzyl)oxy)phenyl)-3-methoxyacrylate (Hypothetical Compound 1)
This protocol outlines the final etherification step to produce the target fungicide.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzyl bromide (from Protocol 1)
-
(E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate (from Protocol 2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq), 2-Chloro-6-fluoro-3-methylbenzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Data Presentation
Table 1: Summary of Hypothetical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromination | PBr₃ | Diethyl ether | 0 to RT | 4-6 | 85 | >95 |
| 2 | Etherification | K₂CO₃ | DMF | 60-70 | 8-12 | 78 | >98 |
Table 2: Hypothetical Fungicidal Activity Data (EC₅₀ values in µg/mL)
| Fungal Pathogen | Hypothetical Compound 1 | Azoxystrobin (Reference) |
| Magnaporthe oryzae (Rice Blast) | 0.15 | 0.20 |
| Puccinia triticina (Wheat Leaf Rust) | 0.25 | 0.30 |
| Septoria tritici (Wheat Leaf Blotch) | 0.40 | 0.55 |
| Botrytis cinerea (Gray Mold) | 1.10 | 1.50 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Visualizations
Synthetic Pathway
Caption: Synthetic route to a hypothetical strobilurin fungicide.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Caption: Inhibition of the fungal electron transport chain.
Conclusion
While the direct synthesis of a commercial fungicide from this compound is not widely reported, its structural features make it a compelling starting material for the development of novel fungicidal compounds. The provided hypothetical protocols and application notes illustrate a plausible pathway for the synthesis of a strobilurin analogue. This serves as a framework for researchers engaged in the design and synthesis of new agrochemicals, highlighting the potential of this versatile building block in the ongoing quest for effective and sustainable crop protection solutions. Further research and patent exploration may reveal specific applications of this compound in proprietary fungicide development programs.
Application Notes and Protocols: Mitsunobu Reaction of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Mitsunobu reaction using 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Due to the substitution pattern on the aromatic ring, this substrate may present moderate steric hindrance. The following protocols are based on established Mitsunobu procedures with modifications to address potential challenges associated with sterically hindered alcohols.
Introduction
The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 reaction.[3][4]
This compound is a useful building block in medicinal chemistry and materials science.[5][6] Its functionalization via the Mitsunobu reaction allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds for various applications. The presence of ortho-substituents (chloro and fluoro groups) may influence the reactivity of the benzylic alcohol, potentially requiring optimized reaction conditions.[7][8]
Reaction Mechanism and Workflow
The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the esterification of substituted benzyl alcohols, with a specific focus on the synthesis of esters from 2-chloro-6-fluoro-3-methylbenzyl alcohol. The protocols detailed below are based on well-established chemical transformations and can be adapted for this specific substrate.
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and prodrugs. Esters of benzyl alcohols, in particular, are valuable intermediates and final products in medicinal chemistry. This compound is a substituted aromatic alcohol, and its ester derivatives may exhibit unique biological activities. This document outlines various approaches to its esterification, providing detailed protocols and comparative data to aid in reaction optimization.
The primary methods for the esterification of alcohols include reaction with carboxylic acids (Fischer esterification), acid chlorides, and acid anhydrides. The choice of method often depends on the reactivity of the alcohol, the desired ester, and the presence of other functional groups. For a sterically hindered and electronically modified substrate such as this compound, reaction conditions may require careful optimization.
Comparative Data of Esterification Methods
| Catalyst/Reagent | Reactant | Product | Yield (%) | Reaction Conditions | Reference |
| Acetyl Chloride | Benzyl Alcohol | Benzyl Acetate | 98% | Solvent-free, 1 hr | [1][2] |
| [EMIM]OAc | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl 4-chlorobenzoate | 84% | 1 MPa O₂, 80°C, 12 hr | [3] |
| TBAI | Alcohols | Benzyl Esters | Good to Excellent | Mild and clean conditions | [4] |
| S-Fe-MCM-48 | Benzyl Alcohol & Acetic Acid | Benzyl Acetate | 98.9% (selectivity) | 60°C, 6 hr, solvent-free | [5] |
| Porous Phenolsulphonic Acid-Formaldehyde Resin | Benzyl Alcohol & Acetic Acid | Benzyl Acetate | 96% | 50°C, 12 hr | [6] |
Experimental Protocols
Two primary protocols are provided below: a classical approach using an acid chloride and a modern, environmentally benign method using a heterogeneous acid catalyst.
Protocol 1: Esterification using an Acid Chloride
This method is generally high-yielding and proceeds under mild conditions. It is particularly suitable for less reactive or sterically hindered alcohols.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Heterogeneous Acid-Catalyzed Esterification
This protocol offers a more environmentally friendly approach, with the catalyst being easily separable and reusable.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Toluene or another suitable solvent
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1 equivalent), the carboxylic acid (1.5-3 equivalents), the heterogeneous acid catalyst (10-20 wt%), and toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Visualized Workflows and Pathways
General Esterification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an ester from this compound.
Logical Relationship of Esterification Methods
This diagram shows the relationship between the starting material and the different types of esterification reactions discussed.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acid chlorides are corrosive and react violently with water. Handle with extreme care.
-
Many organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively synthesize ester derivatives of this compound for further investigation in their drug discovery and development programs.
References
- 1. iiste.org [iiste.org]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Monitoring of Reactions with 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol and for the quantitative analysis of the final product. The protocols outlined are based on established analytical techniques and can be adapted for specific laboratory requirements.
Reaction Monitoring: Synthesis of this compound by Reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-Chloro-6-fluoro-3-methylbenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[1] This reaction can be conveniently monitored in-situ using Nuclear Magnetic Resonance (NMR) spectroscopy or offline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
In-situ NMR provides real-time data on the consumption of the starting material and the formation of the product without the need for sample workup.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of 2-Chloro-6-fluoro-3-methylbenzaldehyde in a deuterated solvent (e.g., 0.5 mL of Methanol-d₄).
-
Internal Standard: Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum before initiating the reaction.
-
Reaction Initiation: Carefully add a molar excess of sodium borohydride (dissolved in a small amount of the same deuterated solvent) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes) until the reaction is complete.
-
Data Analysis: Monitor the decrease in the integral of the aldehydic proton signal of the starting material (expected around δ 10.3 ppm) and the increase in the integrals of the benzylic protons (a singlet expected around δ 4.7 ppm) and the hydroxyl proton of the product. The percentage conversion can be calculated by comparing the integrals of the product and starting material signals relative to the internal standard.
Estimated ¹H NMR Data:
| Compound | Functional Group | Estimated Chemical Shift (δ ppm) | Multiplicity |
| 2-Chloro-6-fluoro-3-methylbenzaldehyde | Aldehydic CH O | ~10.3 | Singlet |
| This compound | Ar-CH₂ -OH | ~4.7 | Singlet |
| This compound | CH₂-OH | Variable (depends on conc.) | Singlet |
Logical Workflow for In-Situ NMR Reaction Monitoring
Caption: Workflow for in-situ NMR monitoring.
Offline Reaction Monitoring by HPLC
Offline monitoring involves taking aliquots from the reaction mixture at different time points and analyzing them by HPLC.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Initiation: Add sodium borohydride to the solution and stir at room temperature.
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a weak acid (e.g., dilute HCl) or water.
-
Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
Suggested HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Expected Elution Order: this compound (earlier retention time) followed by 2-Chloro-6-fluoro-3-methylbenzaldehyde (later retention time).
Data Presentation:
| Time Point (min) | Peak Area (Aldehyde) | Peak Area (Alcohol) | % Conversion |
| 0 | Value | 0 | 0 |
| 5 | Value | Value | Calculated |
| 15 | Value | Value | Calculated |
| 30 | Value | Value | Calculated |
| 60 | Value | Value | Calculated |
Proposed Reaction Pathway
Caption: Reduction of the aldehyde to the alcohol.
Quantitative Analysis of this compound
After the reaction is complete, the purity and concentration of the final product can be determined using various analytical techniques.
Purity Determination by GC-MS
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Internal Standard: For accurate quantification, add a known amount of a suitable internal standard (e.g., diphenylmethane) to each sample and calibration standard.
-
GC-MS Analysis: Inject the prepared samples into the GC-MS system.
Suggested GC-MS Method Parameters:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Estimated Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 174/176 | 157/159 ([M-OH]⁺), 139 ([M-Cl]⁺), 91 ([C₇H₇]⁺) |
| 2-Chloro-6-fluoro-3-methylbenzaldehyde | 172/174 | 171/173 ([M-H]⁺), 143/145 ([M-CHO]⁺), 108 ([M-Cl-CO]⁺) |
Note: The presence of chlorine results in isotopic peaks (M⁺ and M+2) in an approximate 3:1 ratio.
General Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Assay and Impurity Profiling by HPLC
HPLC with UV detection is a standard method for determining the assay of the final product and for quantifying any unreacted starting material or by-products. The protocol is similar to that described for offline reaction monitoring.
Data Presentation for Purity Analysis:
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | Estimated RT | This compound | >99% |
| 2 | Estimated RT | 2-Chloro-6-fluoro-3-methylbenzaldehyde | <0.1% |
| 3 | ... | Other impurities | ... |
Absolute Quantification by ¹H NMR (qNMR)
Quantitative NMR (qNMR) can be used for the highly accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay to ensure full relaxation of all protons).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Estimated NMR Data for Quantification:
| Compound | Functional Group | Estimated ¹H Chemical Shift (δ ppm) | Number of Protons (N) |
| This compound | Ar-CH₂ -OH | ~4.7 | 2 |
| Maleic Acid (Internal Standard) | H C=CH | ~6.3 | 2 |
Estimated ¹³C NMR Data:
A ¹³C NMR spectrum can be used for structural confirmation.
| Compound | Carbon Atom | Estimated ¹³C Chemical Shift (δ ppm) |
| This compound | C H₂-OH | ~59 |
| This compound | Aromatic Carbons | 115-160 |
| This compound | C H₃ | ~15 |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common synthetic routes such as the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde or Grignard reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time. - Increase temperature (monitor for side reactions). - Ensure reagents are fresh and anhydrous. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature to prevent thermal decomposition. | |
| Inefficient purification. | - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). | |
| Presence of Unreacted Starting Material | Insufficient reducing agent or Grignard reagent. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Titrate the Grignard reagent to determine its exact concentration before use. |
| Poor quality of reagents. | - Use freshly opened or properly stored anhydrous solvents and reagents. - Activate magnesium turnings for Grignard reactions if they appear dull. | |
| Formation of a Dimeric Side Product | Wurtz-type coupling of the Grignard reagent with the starting halide. | - Add the halide dropwise to the magnesium suspension to maintain a low concentration. - Use a less reactive halide (e.g., chloride instead of bromide or iodide). |
| Over-reduction or Multiple Additions | Use of a too-powerful reducing agent. | - For selective aldehyde reduction, prefer sodium borohydride (NaBH₄) over lithium aluminum hydride (LiAlH₄). |
| In the case of Grignard reactions with ester precursors, double addition can occur. | - This is a common issue with Grignard reactions on esters, leading to tertiary alcohols. Starting from the aldehyde is the preferred route. | |
| Formation of Benzoic Acid Derivative | Oxidation of the starting aldehyde or the final alcohol product. | - Perform the reaction and workup under an inert atmosphere. - Avoid prolonged exposure to air, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most common laboratory-scale syntheses involve:
-
Reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde: This is a straightforward method typically employing a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).[1][2][3]
-
Grignard Reaction: This would involve the reaction of a Grignard reagent derived from a suitable precursor (e.g., 2-chloro-6-fluoro-3-methylbromobenzene) with formaldehyde. However, controlling the reaction with gaseous formaldehyde can be challenging. A more common approach for analogous compounds is the reduction of the corresponding aldehyde.
An alternative, less common method is electrochemical reduction, which has been reported for the synthesis of the related 2-chloro-6-fluorobenzyl alcohol and is noted for producing a pure product with minimal side reactions.[4]
Q2: I am seeing an impurity with a mass corresponding to the starting aldehyde in my final product. How can I remove it?
Residual starting material is a common impurity. To remove it, you can:
-
Optimize your purification: Carefully perform column chromatography with a suitable solvent system to separate the more polar alcohol product from the less polar aldehyde.
-
Chemical Wash: A gentle wash of the organic extract with a sodium bisulfite solution can sometimes help to remove residual aldehyde by forming a water-soluble adduct. However, this should be done cautiously to avoid any potential side reactions with the desired product.
Q3: My Grignard reaction for a similar synthesis is not initiating. What should I do?
Initiation of a Grignard reaction can be challenging. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. You can activate it by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere. Solvents must be strictly anhydrous.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Q4: What are the likely side products in the synthesis of this compound via reduction of the corresponding aldehyde?
While the reduction of an aldehyde to a primary alcohol with NaBH₄ is generally a clean reaction, potential side products can arise from:
-
Unreacted Starting Material: 2-Chloro-6-fluoro-3-methylbenzaldehyde.
-
Over-reduction: Although unlikely with NaBH₄, if stronger reducing agents are used or if there are other reducible functional groups in the molecule, further reduction could occur.
-
Formation of Ethers: In alcoholic solvents, under certain conditions, there is a possibility of forming an ether, although this is not a major pathway.
Q5: If I were to attempt a Grignard synthesis, what are the potential byproducts?
For a Grignard synthesis, you might encounter:
-
Wurtz Coupling Product: The Grignard reagent can react with the starting halide to form a dimer. For example, if starting from 2-chloro-6-fluoro-3-methylbromobenzene, you could form 2,2'-dichloro-6,6'-difluoro-3,3'-dimethylbiphenyl.
-
Product of Reaction with CO₂: If the reaction is not properly protected from air, the Grignard reagent can react with carbon dioxide to form the corresponding carboxylic acid after workup.
-
Protonated Starting Material: If there are any traces of water or other protic sources, the Grignard reagent will be quenched, leading to the formation of 1-chloro-3-fluoro-2-methylbenzene.
Experimental Protocols
Synthesis of this compound via Reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Recrystallization of 2-Chloro-6-fluoro-3-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of "2-Chloro-6-fluoro-3-methylbenzyl alcohol". The information is tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. Solubility data is estimated based on the principles of "like dissolves like" for a moderately polar aromatic alcohol. Experimental verification is recommended.
| Property | Value | Source |
| Melting Point | 68-70 °C | [1] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [1] |
| Boiling Point | 245.7 °C | [1] |
| Appearance | White to off-white solid | General chemical properties |
| Solubility in Water | Sparingly soluble | Estimated |
| Solubility in Ethanol | Soluble, especially when hot | Estimated |
| Solubility in Methanol | Soluble, especially when hot | Estimated |
| Solubility in Acetone | Soluble | Estimated |
| Solubility in Toluene | Moderately soluble, especially when hot | Estimated |
| Solubility in Hexanes | Sparingly soluble to insoluble | Estimated |
Experimental Protocol: Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization based on the purity of the starting material.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, or Toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is likely too good and will result in poor recovery.
-
If the solid is not soluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the solid when hot but not when cold.
-
A mixed solvent system, such as ethanol and water, can also be effective. Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Troubleshooting Guide
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This can happen for a few reasons. First, ensure the solvent is at its boiling point to maximize solubility. If the compound still doesn't dissolve, you may need to add more solvent in small increments until it does. However, be mindful not to add too much, as this will reduce your final yield. If a large amount of solvent is required, it may be an indication that you have chosen an inappropriate solvent for your compound. Consider testing other solvents or using a mixed solvent system.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A2: The absence of crystal formation is a common issue that can often be resolved with a few techniques. The most frequent cause is using too much solvent during the dissolution step. If this is the case, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again. Another possibility is that the solution is supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This creates a rough surface that can promote crystal nucleation. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to the solution to initiate crystallization.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 68-70 °C), or if the solution is cooled too quickly. To resolve this, reheat the solution until the oil redissolves. Then, you can either add a small amount of additional hot solvent to lower the saturation point or try a different solvent with a lower boiling point. Allowing the solution to cool much more slowly can also encourage crystal formation instead of oiling out.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is often due to using an excess of solvent during dissolution, which keeps a significant amount of your product dissolved in the mother liquor even after cooling. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude material. Also, ensure that the solution is thoroughly cooled in an ice bath to maximize precipitation. When washing the crystals, use only a small amount of ice-cold solvent to avoid redissolving your product. If you suspect a significant amount of product remains in the mother liquor, you can try to concentrate the filtrate by boiling off some solvent and cooling it again to obtain a second crop of crystals.
Q5: The recrystallized product is still colored or appears impure. What went wrong?
A5: If your product is still impure after recrystallization, it could be due to several factors. If the solution was cooled too rapidly, impurities may have been trapped within the crystal lattice. A slower cooling process generally leads to purer crystals. If the impurity is colored, you may need to use a decolorizing agent like activated charcoal. This is typically added to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb some of your desired product. It's also possible that the chosen solvent is not effective at separating the specific impurities present. In this case, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
References
Technical Support Center: Reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde?
The expected and desired product from the standard reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde is the corresponding primary alcohol, 2-chloro-6-fluoro-3-methylbenzyl alcohol. This is achieved by the addition of two hydrogen atoms across the carbonyl double bond.
Q2: What is "over-reduction" in the context of this reaction?
"Over-reduction" is not a standard chemical term for this reaction but is typically used by researchers to refer to two primary undesired side reactions:
-
Reduction to a Hydrocarbon: The complete reduction of the aldehyde group to a methyl group, yielding 2-chloro-6-fluoro-3-methyltoluene. This is a more drastic transformation that requires specific and harsh reaction conditions, such as those used in the Wolff-Kishner or Clemmensen reductions.[1][2]
-
Dehalogenation: The removal of one or both halogen atoms (chlorine and fluorine) from the aromatic ring. This can occur under certain reducing conditions, particularly with stronger reducing agents or specific catalysts.
Q3: Which reducing agent is best for converting 2-chloro-6-fluoro-3-methylbenzaldehyde to the corresponding alcohol?
Sodium borohydride (NaBH₄) is generally the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[3][4] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, but it is less selective and requires stricter anhydrous conditions.[5][6][7]
Q4: Can the aromatic ring be reduced during this reaction?
Reduction of the aromatic ring is unlikely under standard hydride reduction conditions (NaBH₄ or LiAlH₄). Aromatic ring hydrogenation typically requires more forcing conditions, such as high-pressure catalytic hydrogenation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 eq of NaBH₄).- Extend the reaction time.- Ensure the reaction temperature is appropriate (e.g., maintaining 0°C to room temperature). |
| Degradation of the starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified solvents and reagents. | |
| Formation of 2-chloro-6-fluoro-3-methyltoluene (hydrocarbon) | Use of an overly harsh reducing agent or conditions. | - This is unlikely with NaBH₄ or LiAlH₄. If this product is observed, verify the identity of the reducing agent and the reaction conditions. For complete reduction to the hydrocarbon, specific methods like the Wolff-Kishner or Clemmensen reduction are necessary.[1][2] |
| Formation of dehalogenated products | The reducing agent is too strong or is used in large excess. | - Use a milder reducing agent like NaBH₄ instead of LiAlH₄.- Carefully control the stoichiometry of the reducing agent.- Perform the reaction at a lower temperature (e.g., -78°C to 0°C). |
| The catalyst used promotes dehalogenation (in catalytic hydrogenation). | - Avoid palladium-based catalysts if dehalogenation is a concern. Consider alternative methods like electrochemical reduction.[8] | |
| Reaction does not proceed to completion | Inactive reducing agent. | - Use a fresh bottle of the reducing agent. NaBH₄ and especially LiAlH₄ can decompose upon exposure to moisture. |
| Poor solubility of the starting material. | - Choose a solvent system in which the aldehyde is fully soluble. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are common.[9] For LiAlH₄, anhydrous ethers like THF or diethyl ether must be used.[6][7] |
Experimental Protocols
Protocol 1: Standard Reduction using Sodium Borohydride (NaBH₄)
This protocol is designed for the selective reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to this compound.
Materials:
-
2-chloro-6-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Alternative Reduction using an Electrochemical Approach
This method can be employed to avoid the use of chemical reducing agents and potential side reactions.
Materials:
-
2-chloro-6-fluoro-3-methylbenzaldehyde
-
Methanol
-
Deionized water
-
Supporting electrolyte (e.g., tetraethylammonium bromide)
-
H-shaped electrochemical cell with a glass frit
-
Stainless steel cathode and anode
-
Galvanostat
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous methanolic solution of 2-chloro-6-fluoro-3-methylbenzaldehyde and a supporting electrolyte.
-
Place the solution in the cathodic compartment of the H-shaped electrochemical cell. The anodic compartment should contain the same electrolyte solution.
-
Immerse the stainless steel cathode and anode in their respective compartments.
-
Apply a constant current (e.g., 1.0 A) using a galvanostat while stirring the solution.[8]
-
Continue the electrolysis for a predetermined time (e.g., 6 hours), monitoring the reaction progress by TLC or HPLC.[8]
-
Upon completion, work up the catholyte by removing the methanol under reduced pressure and extracting the product with a suitable organic solvent.
-
Dry the organic extract, remove the solvent, and purify the product as needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Strength | Selectivity | Typical Solvents | Workup |
| Sodium Borohydride | NaBH₄ | Mild | High (reduces aldehydes and ketones) | Alcohols, Water | Aqueous acid |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Low (reduces aldehydes, ketones, esters, carboxylic acids, etc.) | Anhydrous ethers (THF, Et₂O) | Careful quenching with water and/or acid |
| Wolff-Kishner Reagents | H₂NNH₂, KOH | Harsh | Specific for carbonyl to methylene reduction | High-boiling alcohols (e.g., ethylene glycol) | Aqueous |
| Clemmensen Reagent | Zn(Hg), HCl | Harsh | Specific for carbonyl to methylene reduction | Acidic | Aqueous |
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway showing desired and potential over-reduction products.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. adichemistry.com [adichemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the reduction of hindered benzaldehydes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of sterically hindered benzaldehydes.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Hindered Benzaldehyde
-
Question: My reduction of a sterically hindered benzaldehyde is showing low to no conversion to the desired benzyl alcohol. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in the reduction of hindered benzaldehydes is a common issue primarily due to steric hindrance, which impedes the approach of the reducing agent to the carbonyl carbon.[1][2] Here are several strategies to overcome this challenge:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may be too bulky or not reactive enough.[3][4] Consider switching to a more powerful or less sterically demanding reducing agent.
-
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and can be effective for hindered substrates.[5][6] However, it is less selective and requires strictly anhydrous conditions.[5][6]
-
Diisobutylaluminum hydride (DIBAL-H): This reagent is highly effective for the reduction of various carbonyl compounds and can be a good alternative.[7][8]
-
Catalytic Hydrogenation: This method can be very effective, but the choice of catalyst and reaction conditions are crucial.[9][10]
-
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. For instance, in catalytic hydrogenation, increasing the temperature from 40°C to 80°C has been shown to significantly increase the conversion rate.[9]
-
Reaction Time: Hindered substrates may require longer reaction times for complete conversion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are typically used.[4] For LiAlH₄, anhydrous ethers like diethyl ether or THF are necessary.[6]
-
Problem 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, such as over-reduced species or dimers. How can I improve the selectivity of my reduction?
-
Answer: The formation of side products is often a result of the high reactivity of the reducing agent or non-optimized reaction conditions.
-
Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to the reduction of other functional groups in the molecule.[5] If over-reduction is an issue, consider a milder reducing agent or more controlled reaction conditions (e.g., lower temperature).
-
Dimerization/Condensation Reactions: Side reactions like aldol condensation can occur, especially under basic conditions.[11] Careful control of pH and temperature can minimize these unwanted reactions.
-
Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction and the formation of byproducts. Ensure the purity of all reagents and solvents.
-
Problem 3: Difficulty with Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the desired benzyl alcohol from the reaction mixture. What are some common issues and their solutions?
-
Answer: Isolation and purification challenges can arise from the work-up procedure or the properties of the product itself.
-
Work-up Procedure: The work-up for hydride reductions must be done carefully. For LiAlH₄ reactions, quenching the excess reagent with a careful, sequential addition of water and then an acidic or basic solution is critical to avoid violent reactions and to precipitate the aluminum salts for easy filtration.[6]
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break up emulsions.
-
Purification: If the product is volatile, care must be taken during solvent removal. Column chromatography is a common method for purifying the final product. Choosing an appropriate solvent system is key to achieving good separation.
-
Frequently Asked Questions (FAQs)
-
Q1: Which reducing agent is best for a highly hindered benzaldehyde with other sensitive functional groups?
-
A1: For substrates with sensitive functional groups, a chemoselective reducing agent is required. Sodium borohydride (NaBH₄) is a good starting point as it is milder and more selective than LiAlH₄, typically reducing aldehydes and ketones without affecting esters or amides.[4][6] For very hindered systems where NaBH₄ is not effective, catalytic transfer hydrogenation can be a good option as it often proceeds under milder conditions than catalytic hydrogenation with H₂ gas.
-
-
Q2: How can I monitor the progress of my reduction reaction?
-
A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate) can help to distinguish the aldehyde from the alcohol.
-
-
Q3: What are the safety precautions I should take when working with strong reducing agents like LiAlH₄?
-
A3: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly dried. The quenching of the reaction should be done slowly and at a low temperature (e.g., in an ice bath). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Experimental Protocols
Protocol 1: General Procedure for Reduction of a Hindered Benzaldehyde with Sodium Borohydride
-
Dissolve the hindered benzaldehyde (1 equivalent) in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Hindered Benzaldehyde
-
In a hydrogenation vessel, dissolve the hindered benzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or cyclohexane).[10]
-
Add the catalyst (e.g., 5-10 mol% of Pd/C or Ni/Al₂O₃).[9][10]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).[9]
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Data Presentation
Table 1: Comparison of Reducing Agents for Hindered Benzaldehydes
| Reducing Agent | Typical Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Mild, selective for aldehydes/ketones, easy work-up.[4] | May not be reactive enough for highly hindered substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | 0 to RT | Very powerful, reduces most carbonyls.[5] | Highly reactive, not selective, requires anhydrous conditions, hazardous work-up.[5][6] |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Dichloromethane | -78 to RT | Highly effective, can be selective at low temperatures.[7] | Sensitive to air and moisture. |
| Catalytic Hydrogenation (e.g., Pd/C, Ni/Al₂O₃) | Ethanol, Ethyl Acetate, Cyclohexane | RT to 80 | "Green" reagent (H₂), high atom economy, catalyst can be recycled.[9][10] | May require high pressure/temperature, catalyst can be poisoned, may reduce other functional groups.[10] |
| Polymethylhydrosiloxane (PMHS) | DMF | RT | Mild, chemoselective, uses an inexpensive reagent.[12] | May require an activator (e.g., K₂CO₃).[12] |
Visualizations
References
- 1. quora.com [quora.com]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reducing Agents [tigerweb.towson.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Benzyl Alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation in common reactions involving benzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation, esterification, and etherification of benzyl alcohol.
Oxidation of Benzyl Alcohol to Benzaldehyde
Issue: Significant formation of benzoic acid (over-oxidation).
-
Question: My reaction is producing a significant amount of benzoic acid alongside the desired benzaldehyde. How can I prevent this over-oxidation?
-
Answer: Over-oxidation to benzoic acid is a common challenge. To enhance selectivity for benzaldehyde, consider the following strategies:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents. While strong oxidants like potassium permanganate can lead to benzoic acid, greener alternatives like hydrogen peroxide in the presence of a suitable catalyst offer better selectivity.[1][2]
-
Catalyst Selection: The choice of catalyst is crucial.
-
A tetra(benzyltriethylammonium) octamolybdate catalyst activated by aqueous hydrogen peroxide is effective for selective oxidation.[3]
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-catalyst such as copper(I) chloride under aerobic conditions provides high selectivity for the aldehyde.[4]
-
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Over-extended reaction times or excessively high temperatures can promote the formation of benzoic acid.
-
pH Control: In some systems, maintaining a neutral or slightly basic pH can help to reduce over-oxidation.
-
Issue: Low conversion of benzyl alcohol.
-
Question: My reaction shows a low conversion rate of benzyl alcohol. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Inactive Catalyst: Ensure your catalyst is active. If you are preparing the catalyst in-situ, follow the preparation protocol carefully. For commercial catalysts, check their storage conditions and age.
-
Insufficient Oxidant: Verify that the molar ratio of the oxidizing agent to benzyl alcohol is adequate. A slight excess of the oxidant may be necessary, but a large excess can lead to over-oxidation.
-
Reaction Conditions: Optimize the reaction temperature and time. Some catalytic systems require a specific temperature to be effective. Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent Effects: The solvent can influence the reaction rate. Ensure you are using a solvent that is compatible with your chosen catalytic system.
-
Esterification of Benzyl Alcohol
Issue: Low yield of the desired benzyl ester.
-
Question: I am experiencing a low yield in my Fischer esterification of benzyl alcohol. What can I do to improve it?
-
Answer: Fischer esterification is a reversible reaction, and low yields are often due to the presence of water, which can hydrolyze the ester back to the starting materials.[5] To drive the equilibrium towards the product, you can:
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[5]
-
Use Excess Reactant: Employing an excess of one of the reactants (typically the less expensive one) can shift the equilibrium to favor the ester.
-
Catalyst Concentration: Ensure you are using an appropriate amount of acid catalyst. Too little can result in a slow reaction, while too much can lead to side reactions like the polymerization of benzyl alcohol.[5]
-
Issue: Formation of a dark, tarry substance.
-
Question: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
-
Answer: The formation of a dark, tarry substance is often due to the polymerization of benzyl alcohol, which can be initiated by strong acids or high temperatures.[6] To mitigate this:
-
Reduce Catalyst Concentration: Use a catalytic amount of a strong acid (e.g., sulfuric acid) or consider a milder acid catalyst.
-
Control Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the temperature of the reaction mixture.[5]
-
Etherification of Benzyl Alcohol
Issue: Formation of dibenzyl ether as a major byproduct.
-
Question: My reaction is producing a significant amount of dibenzyl ether instead of the desired unsymmetrical ether. How can I improve the selectivity?
-
Answer: The formation of the symmetrical dibenzyl ether is a common side reaction, especially under acidic conditions or at elevated temperatures where benzyl alcohol can self-condense.[7] To favor the formation of an unsymmetrical ether:
-
Williamson Ether Synthesis: This is a reliable method for forming unsymmetrical ethers. It involves the reaction of a sodium or potassium alkoxide with a benzyl halide.[8] Using a strong base to deprotonate the alcohol before adding the benzyl halide can improve selectivity.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst in the Williamson ether synthesis can enhance the reaction rate and yield under milder conditions.[9]
-
Control of Reaction Conditions: In acid-catalyzed etherifications, carefully controlling the temperature and using a less reactive alcohol in excess can help to minimize the self-condensation of benzyl alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the oxidation of benzyl alcohol?
A1: The main byproducts are benzaldehyde (if the desired product is benzoic acid) and benzoic acid (if the desired product is benzaldehyde due to over-oxidation).[10][11]
Q2: How can I monitor the progress of my benzyl alcohol reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of starting materials and the formation of products. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture.[12][13]
Q3: Are there "green" methods to oxidize benzyl alcohol?
A3: Yes, using hydrogen peroxide as the oxidant with a suitable catalyst is considered a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants like chromium reagents. The only byproduct of hydrogen peroxide is water.[2][3]
Q4: What is the role of a Dean-Stark apparatus in esterification?
A4: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed. This is crucial in equilibrium-limited reactions like Fischer esterification, as it drives the reaction towards the formation of the ester product, thereby increasing the yield.[5]
Q5: Can I use any base for the Williamson ether synthesis?
A5: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to deprotonate the alcohol to form the alkoxide. For aryl ethers, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used. The choice of base depends on the pKa of the alcohol.[8]
Data Presentation
Table 1: Comparative Performance of Catalysts in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | [14] |
| Au-Pd/TiO₂-{001} | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | [14] |
| Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | 94.9 | >95 | [14] |
| Cu(I)/TEMPO | Air | Acetonitrile | Room Temp | 1 | >95 | >99 | [4] |
| Tetra(benzyltriethylammonium) octamolybdate | H₂O₂ | Water | Reflux | 1 | High | High | [3] |
Table 2: Yields for the Esterification of Benzyl Alcohol with Acetic Acid
| Catalyst | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zeolite HX | 1:4 | 110 | 12 | 58 | [15] |
| S-Fe-MCM-48 | 2:1 | 60 | 6 | 98.9 (selectivity) | [16] |
| p-Toluenesulfonic acid | - | - | - | Low | [7] |
| Sulfuric acid (catalytic) | 1:5 | Reflux | - | 34.3 | [6][17] |
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using a Molybdate Catalyst[3]
-
Catalyst Preparation:
-
Dissolve 0.30 g (1.2 mmol) of sodium molybdate dihydrate and 0.5 mL of 4 M HCl in approximately 1 mL of water in a vial.
-
In a separate vial, dissolve 0.525 g (2.30 mmol) of benzyltriethylammonium chloride (BTEAC) in about 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Stir for an additional five minutes after the addition is complete.
-
Remove from heat and collect the catalyst by vacuum filtration. The catalyst can be used wet or dried for later use.
-
-
Oxidation Reaction:
-
To a 50 mL round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g (0.2 mol%) of the dry catalyst.
-
Add 12 mL (60 mmol) of 15% hydrogen peroxide to the flask.
-
Reflux the mixture for one hour.
-
Cool the mixture to near room temperature.
-
Isolate the product by simple distillation. Benzaldehyde and water will be in the distillate.
-
Separate the water using a pipette and dry the benzaldehyde over anhydrous sodium sulfate.
-
Protocol 2: Williamson Ether Synthesis of Benzyl Butyl Ether[9]
-
Reaction Setup:
-
In a round-bottom flask, prepare a 50% NaOH solution by dissolving 20 g (0.5 mol) of NaOH in 20 mL of water.
-
Cool the solution to room temperature and add 7.4 g (9.2 mL, 0.1 mol) of 1-butanol. A thick, white slurry will form.
-
Add 15.2 g (13.8 mL, 0.12 mol) of benzyl chloride and 1.7 g (0.005 mol) of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the mixture in a water bath to 75 °C for 15 minutes with stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with methylene chloride (2 x 30 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Remove the desiccant by gravity filtration into a tared round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the liquid product.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lakeland.edu [lakeland.edu]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
Technical Support Center: O-Alkylation of Sterically Hindered Benzyl Alcohols
Welcome to the technical support center for the O-alkylation of sterically hindered benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the O-alkylation of sterically hindered benzyl alcohols so challenging?
The primary challenge lies in the steric hindrance around the hydroxyl group of the benzyl alcohol. This bulkiness impedes the approach of the alkylating agent, slowing down the desired SN2 reaction and often leading to competing side reactions, most notably elimination (E2) of the alkylating agent, especially with secondary and tertiary halides.[1][2][3]
Q2: My Williamson ether synthesis is failing with a hindered benzyl alcohol. What are the most likely reasons?
Failures in Williamson ether synthesis with hindered substrates are common.[2][3] Key factors to investigate include:
-
Insufficiently strong base: The bulky alcohol may not be fully deprotonated to the more nucleophilic alkoxide.
-
Inappropriate solvent: The chosen solvent may not adequately solvate the alkoxide, reducing its nucleophilicity.
-
Poor leaving group: The alkylating agent may have a leaving group that is not sufficiently reactive.
-
Side reactions: Elimination of the alkyl halide is a major competing reaction, especially at higher temperatures.[1][4]
Q3: Are there milder alternatives to the Williamson ether synthesis for sensitive or sterically hindered substrates?
Yes, several alternatives can be more effective:
-
Mitsunobu Reaction: This method is particularly useful for sterically hindered alcohols and can proceed under milder, neutral conditions, avoiding strong bases.[1][2][5][6][7]
-
Silver Oxide (Ag₂O) Mediated Alkylation: This is a milder method that doesn't require the pre-formation of a highly basic alkoxide intermediate and is effective for sensitive substrates.[1]
-
Phase Transfer Catalysis (PTC): PTC can enhance the rate of reaction by improving the solubility and reactivity of the nucleophile.[1][8][9][10]
Troubleshooting Guides
Guide 1: Low Yield in Williamson Ether Synthesis
Problem: You are observing low yields or no reaction in the O-alkylation of a sterically hindered benzyl alcohol using the Williamson ether synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
Detailed Steps:
-
Evaluate the Base: For sterically hindered alcohols, a strong base is crucial for complete deprotonation.
-
Assess the Solvent: The solvent plays a critical role in solvating the alkoxide and influencing its nucleophilicity.
-
Recommendation: Use polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1]
-
-
Check the Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.
-
Recommendation: Use alkylating agents with good leaving groups. The reactivity order is generally I > Br > Cl > OTs (tosylate).[1]
-
-
Optimize Temperature: While heat can increase the reaction rate, excessive temperatures can favor elimination.
-
Recommendation: The optimal temperature is typically in the range of 50-100 °C.[1] Monitor the reaction for the formation of elimination byproducts.
-
-
Consider Phase Transfer Catalysis (PTC): If solubility is an issue, a phase-transfer catalyst can be beneficial.
-
Recommendation: Add a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to improve the reaction rate.[1]
-
Guide 2: Predominant Elimination Side Reaction
Problem: The major product of your reaction is an alkene resulting from the elimination of your alkylating agent.
Logical Relationship Diagram:
Caption: Factors leading to elimination and their mitigation strategies.
Troubleshooting Steps:
-
Assess the Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination.
-
Recommendation: If possible, redesign your synthesis to use a primary alkyl halide and the corresponding alkoxide of the sterically hindered benzyl alcohol.
-
-
Lower the Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Use a Less Hindering Base: While a strong base is needed, some bases are bulkier and can promote elimination.
-
Recommendation: Consider using a less sterically demanding strong base.
-
-
Switch to a Non-Basic Method: If elimination remains a problem, avoid the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Mitsunobu Reaction for Sterically Hindered Benzyl Alcohols
This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered alcohols.[5]
Reaction Scheme:
Sterically Hindered Benzyl Alcohol + R'COOH + PPh₃ + DEAD → Sterically Hindered Benzyl Ester + Ph₃PO + DEAD-H₂
Materials:
-
Sterically hindered benzyl alcohol (1.0 eq)
-
4-Nitrobenzoic acid (for highly hindered alcohols) (1.5-4.0 eq)[5][6]
-
Triphenylphosphine (PPh₃) (1.5-4.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered benzyl alcohol, 4-nitrobenzoic acid, and triphenylphosphine.
-
Add anhydrous THF and cool the mixture in an ice bath to 0 °C.
-
Slowly add DEAD or DIAD dropwise, ensuring the internal temperature remains below 10 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. For particularly hindered substrates, gentle heating (e.g., 40 °C) may be required.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting ester can then be hydrolyzed to the desired ether under basic conditions.
Protocol 2: Silver Oxide (Ag₂O) Mediated O-Alkylation
This method is advantageous for its mild reaction conditions.
Reaction Scheme:
Sterically Hindered Benzyl Alcohol + R'X + Ag₂O → Sterically Hindered Benzyl Ether + AgX + H₂O
Materials:
-
Sterically hindered benzyl alcohol (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.5-2.0 eq)
-
Silver(I) oxide (Ag₂O) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or a cosolvent system like CH₂Cl₂/n-hexane.[11]
Procedure:
-
To a round-bottom flask protected from light, add the sterically hindered benzyl alcohol and the chosen solvent.
-
Add silver(I) oxide to the mixture.
-
Add the alkyl halide and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days depending on the reactivity of the substrates.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis of Hindered Alcohols
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| NaOH/KOH | ~14-15 | Protic (e.g., EtOH) | Often ineffective for complete deprotonation of hindered alcohols.[1] |
| NaH/KH | ~35-36 | Aprotic (e.g., THF, DMF) | Stronger bases, more effective for deprotonating hindered alcohols.[1][4] |
| t-BuOK | ~17 | Aprotic (e.g., THF) | A strong, hindered base that can sometimes favor elimination. |
Table 2: Comparison of O-Alkylation Methods for Sterically Hindered Alcohols
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Basic, often requires heating | Cost-effective, well-established | Prone to elimination, requires strong base.[2][3] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Carboxylic Acid | Neutral, mild | Good for hindered alcohols, stereochemical inversion | Stoichiometric byproducts can complicate purification.[1][2][5] |
| Silver Oxide (Ag₂O) Mediate | Ag₂O, Alkyl Halide | Neutral, mild | Mild conditions, good for sensitive substrates | Stoichiometric silver waste, can be slow.[1][11] |
| Phase Transfer Catalysis | Base, Alkyl Halide, PTC catalyst | Biphasic, mild to moderate | Enhances reaction rates, good for solubility issues | Requires a specific catalyst.[1][9][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Conversion of Benzyl Alcohol to Benzyl Halide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conversion of benzyl alcohol to benzyl halides.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction shows a low conversion of benzyl alcohol to benzyl halide on TLC. What are the possible causes and solutions?
A: Several factors can contribute to a low yield. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the freshness and purity of your reagents. Old or degraded reagents are a common cause of reaction failure.
-
Thionyl chloride (SOCl₂): Should be colorless to pale yellow. A darker color may indicate decomposition. It is highly reactive with water, so ensure it has been stored under anhydrous conditions.[1][2][3][4][5]
-
Hydrochloric/Hydrobromic Acid: Use concentrated grades. For the conversion to benzyl chloride, 10M to 12M hydrochloric acid is recommended for high yields.[6]
-
Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS): Ensure they are dry and properly stored.
-
-
Reaction Conditions:
-
Temperature: Some methods require specific temperature control. For example, when using concentrated HCl, gentle heating to around 60-65°C can initiate the reaction.[6] However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] In some cases, the reaction may be very rapid, completing in minutes, while others may require several hours.[8]
-
-
Reaction Mechanism Considerations:
-
The conversion of benzyl alcohol to benzyl halide is a nucleophilic substitution reaction.[9] The reactivity of the alcohol and the strength of the nucleophile are key. The benzylic carbocation is stabilized by resonance, which facilitates the reaction.
-
Issue 2: Formation of Impurities
Q: I observe multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?
A: The most common impurity is dibenzyl ether . Other possibilities include unreacted benzyl alcohol and oxidation products like benzaldehyde.
-
Dibenzyl Ether Formation: This is a common side reaction, especially under acidic or basic conditions where the benzyl alcohol can react with the newly formed benzyl halide.[10][11][12]
-
Minimization:
-
Use of a non-nucleophilic solvent.
-
Careful control of reaction temperature.
-
In some methods, using a slight excess of the halogenating agent can help consume the benzyl alcohol faster, reducing the chance for ether formation.
-
-
-
Unreacted Benzyl Alcohol: If the reaction has not gone to completion, you will have starting material remaining.
-
Solution: Increase the reaction time or re-evaluate the quality and stoichiometry of your reagents.
-
-
Oxidation Products (e.g., Benzaldehyde): Benzyl alcohol can be oxidized to benzaldehyde, especially if exposed to air and certain reagents.[13][14][15]
-
Minimization: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Product Degradation During Work-up or Purification
Q: My benzyl halide product seems to be decomposing during purification. How can I prevent this?
A: Benzyl halides can be lachrymatory and are susceptible to hydrolysis and polymerization.[16][17]
-
Hydrolysis: Benzyl halides can react with water to revert to benzyl alcohol.
-
Prevention: Ensure all glassware is dry and use anhydrous solvents for extraction and chromatography. During aqueous work-up, minimize contact time with water and perform extractions promptly.
-
-
Polymerization: This can be catalyzed by acidic impurities or metal contaminants, especially during distillation at elevated temperatures.[16]
-
Purification Strategy:
-
Column Chromatography: Benzyl alcohol and benzyl halide can have very similar Rf values, making separation difficult.[16] Experiment with different solvent systems, often a less polar eluent will provide better separation.
-
Washing: A thorough aqueous work-up is crucial. Washing with water removes water-soluble impurities, a bicarbonate wash removes acid, and a brine wash helps to remove residual water before drying.[16]
-
Frequently Asked Questions (FAQs)
Q1: Which method is best for converting benzyl alcohol to benzyl bromide with high yield?
A: Several methods can provide high yields. The choice often depends on the available reagents, scale, and sensitivity of the substrate.
-
Triphenylphosphine and N-Bromosuccinimide (NBS): This method is often rapid and high-yielding, especially under microwave irradiation.[8] It proceeds under neutral conditions which can be advantageous for sensitive substrates.
-
Hydrobromic Acid and Sulfuric Acid: This is a classical and cost-effective method that can achieve high yields (up to 96%).[19] However, it involves strong acids and requires careful temperature control.
Q2: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.[7][20][21][22][23][24]
-
Procedure: Spot the starting benzyl alcohol, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate.
-
Interpretation: As the reaction progresses, the spot corresponding to benzyl alcohol will diminish, and a new spot for the benzyl halide will appear. The reaction is complete when the benzyl alcohol spot is no longer visible in the reaction mixture lane.
Q3: What are the key safety precautions when working with thionyl chloride and benzyl halides?
A: Both thionyl chloride and benzyl halides are hazardous and must be handled with appropriate safety measures.
-
Thionyl Chloride (SOCl₂):
-
Toxicity: It is toxic if inhaled and causes severe skin burns and eye damage.[1][2]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4][5]
-
Reactivity: It reacts violently with water, releasing toxic gases (HCl and SO₂).[2][4] Ensure all glassware is scrupulously dry.
-
-
Benzyl Halides (Chloride and Bromide):
Q4: My crude product is an oil. How do I effectively dry it before distillation?
A: After the aqueous work-up, the organic layer should be dried with an anhydrous drying agent.
-
Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. Calcium chloride (CaCl₂) can also be used, but be aware that it can form adducts with some organic compounds.[16]
-
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Allow it to stand for at least 15-30 minutes before filtering off the drying agent.
Data Presentation
Table 1: Comparison of Yields for Benzyl Bromide Synthesis
| Reagent System | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| PPh₃ / NBS | Solvent-free | Microwave (700W) | < 30 sec | >95% | [8] |
| HBr / H₂SO₄ | - | 48-56°C then reflux | 1.5-4 h stirring, 1-2 h reflux | ~96% | [19] |
Table 2: Comparison of Yields for Benzyl Chloride Synthesis
| Reagent System | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| 12M HCl | - | 60°C | 20 min | ~92% (crude) | [6] |
| 10M HCl | - | 65°C | 1.5 h | 90% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Bromide using PPh₃/NBS under Microwave Irradiation [8]
-
In a 50 mL glass tube, combine benzyl alcohol (1.0 mmol), N-bromosuccinimide (1.5 mmol, 0.26 g), and triphenylphosphine (1.5 mmol, 0.39 g).
-
Place the reaction tube in an alumina bath inside a domestic microwave oven.
-
Irradiate the mixture at 700 W for the time specified (typically < 30 seconds).
-
After completion, extract the product with dichloromethane.
-
Wash the organic layer with water (40 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel using n-pentane as the eluent to obtain pure benzyl bromide.
Protocol 2: Synthesis of Benzyl Chloride using Concentrated Hydrochloric Acid [6]
-
To a round-bottom flask, add benzyl alcohol (0.185 mol, 20.0 g).
-
Add 12M hydrochloric acid (0.72 mol, 60 mL). The mixture should form a clear solution.
-
Slowly heat the reaction mixture to 60°C in an oil bath. The solution will become cloudy, and an oil will separate.
-
Maintain the temperature at 60°C for approximately 20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL), 5% sodium bicarbonate solution (1 x 25 mL), and brine (2 x 25 mL).
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure to yield crude benzyl chloride.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of benzyl bromide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. atamankimya.com [atamankimya.com]
- 11. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 12. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - benzyl alcohol oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sciencemadness Discussion Board - Benzylation of benzene with benzyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. Sciencemadness Discussion Board - TLC results interpretation - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Removal of unreacted "2-chloro-6-fluoro-3-methylbenzaldehyde"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 2-chloro-6-fluoro-3-methylbenzaldehyde and other aryl aldehydes from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture containing 2-chloro-6-fluoro-3-methylbenzaldehyde?
Common impurities include the corresponding carboxylic acid (formed by air oxidation), the corresponding alcohol, and products from self-condensation (aldol reaction).[1]
Q2: What are the primary methods for removing unreacted aryl aldehydes like 2-chloro-6-fluoro-3-methylbenzaldehyde?
The most common methods include:
-
Bisulfite Adduct Formation and Extraction: This is a highly effective method for separating aldehydes from other organic compounds.[2][3][4][5][6]
-
Column Chromatography: Useful for separating aldehydes from non-polar and less polar impurities.[5][7]
-
Aqueous Base Wash: Effective for removing acidic impurities like the corresponding carboxylic acid.[1][7]
-
Distillation: Suitable for thermally stable and volatile aldehydes.[7]
Q3: Can 2-chloro-6-fluoro-3-methylbenzaldehyde be purified by column chromatography on silica gel?
Yes, it is possible to purify this aldehyde by column chromatography.[5] However, some aldehydes can be sensitive and may decompose on silica gel.[5] It is advisable to use a less acidic stationary phase like basic alumina or to neutralize the silica gel with a base like triethylamine before use. The aldehyde is expected to elute with a low polarity solvent system.[5][7]
Q4: How does the electronic nature of substituents on the benzaldehyde ring affect its reactivity and removal?
The presence of electron-withdrawing groups, such as the chloro and fluoro groups in 2-chloro-6-fluoro-3-methylbenzaldehyde, increases the electrophilicity of the carbonyl carbon.[8] This enhanced reactivity generally facilitates nucleophilic addition reactions, including the formation of the bisulfite adduct, potentially making its removal via this method more efficient.[8]
Troubleshooting Guides
Issue 1: Low Yield of Precipitated Bisulfite Adduct
-
Potential Cause: The bisulfite adduct of your aldehyde may be soluble in the reaction solvent. This is particularly true for lower molecular weight aldehydes.[2] Steric hindrance around the aldehyde group can also slow down or prevent the reaction.[2]
-
Solution:
-
If the adduct is suspected to be water-soluble, switch from filtration to a liquid-liquid extraction protocol. The charged adduct will partition into the aqueous layer.[2][3]
-
Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[2]
-
The choice of a water-miscible co-solvent like methanol or DMF is crucial to ensure the aldehyde and bisulfite come into contact. For aromatic aldehydes, methanol is often a good starting point.[3][6]
-
Issue 2: A Solid Forms at the Interface of Organic and Aqueous Layers During Extraction
-
Potential Cause: The bisulfite adduct formed is not sufficiently soluble in either the aqueous or the organic layer.[6]
-
Solution:
Issue 3: Decomposition of the Aldehyde During Purification
-
Potential Cause: Aldehydes can be sensitive to acidic or basic conditions and air oxidation.[1][5] Aldehydes with α-stereocenters can be prone to epimerization under basic conditions.[2]
-
Solution:
-
When performing column chromatography, consider using a deactivated stationary phase (e.g., basic alumina or triethylamine-treated silica gel).[7]
-
During workup, avoid unnecessarily prolonged exposure to strong acids or bases.
-
To regenerate the aldehyde from its bisulfite adduct, use a base like sodium hydroxide, but be mindful of potential side reactions if other base-sensitive functional groups are present.[3]
-
Experimental Protocols
Protocol 1: Removal of 2-chloro-6-fluoro-3-methylbenzaldehyde via Bisulfite Extraction
This protocol is adapted for the separation of an aromatic aldehyde from a reaction mixture.[3]
-
Dissolve the crude reaction mixture containing the aldehyde in methanol (e.g., 5-10 mL).
-
Transfer the solution to a separatory funnel.
-
Add 1-2 mL of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the bisulfite adduct may form.
-
Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate or a 10% ethyl acetate/hexanes mixture).
-
Shake the funnel again to partition the components.
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer, while the desired non-aldehyde components remain in the organic layer.
-
Separate the layers and collect the organic phase containing the purified product.
Protocol 2: Regeneration of the Aldehyde from the Bisulfite Adduct
If the aldehyde is the desired product, it can be recovered from the aqueous layer.
-
Isolate the aqueous layer containing the bisulfite adduct from Protocol 1.
-
Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while stirring and monitoring the pH of the aqueous layer.
-
Continue adding base until the pH is approximately 12.
-
Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase.
-
The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified aldehyde.
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Bisulfite Extraction | Reversible formation of a water-soluble salt (adduct).[2][4] | High selectivity for aldehydes, efficient for large scales.[3] | Requires subsequent regeneration of the aldehyde if it is the desired product; some sterically hindered aldehydes may react slowly.[2] | Removing aldehyde impurities from a reaction mixture or isolating an aldehyde from non-carbonyl compounds. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent; aldehydes may decompose on acidic silica.[5] | High-purity isolation of the aldehyde, separation from impurities with different polarities. |
| Aqueous Base Wash | Conversion of acidic impurities to water-soluble salts. | Quick and simple for removing acidic byproducts.[1] | Only removes acidic impurities. | Pre-purification step to remove the corresponding carboxylic acid before further purification. |
| Distillation | Separation based on differences in boiling points. | Can be efficient for large quantities of thermally stable, volatile compounds.[7] | Not suitable for thermally sensitive or high-boiling point aldehydes. | Purification of large quantities of a relatively low-boiling point aldehyde. |
Visualizations
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Stability issues of "2-Chloro-6-fluoro-3-methylbenzyl alcohol" during workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-6-fluoro-3-methylbenzyl alcohol during experimental workups. Researchers, scientists, and drug development professionals can find information to help anticipate and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during workup?
A1: The primary stability concerns for this compound during workup include susceptibility to oxidation, potential for acid-catalyzed degradation, and to a lesser extent, instability under strong basic conditions. The presence of electron-withdrawing chloro and fluoro groups can influence its reactivity compared to unsubstituted benzyl alcohol.
Q2: How do the substituents on the aromatic ring affect the stability of this molecule?
A2: The chloro and fluoro groups are electron-withdrawing, which generally decreases the electron density of the aromatic ring. This can make the benzylic alcohol less susceptible to oxidation compared to benzyl alcohol itself.[1][2] However, these groups can also influence the acidity of the benzylic proton and the compound's behavior in polar solvents. The methyl group is weakly electron-donating.
Q3: Is this compound prone to oxidation during workup?
A3: Like many benzyl alcohols, it can be oxidized to the corresponding aldehyde (2-Chloro-6-fluoro-3-methylbenzaldehyde) and further to the carboxylic acid.[3] While the electron-withdrawing groups may slow this process, exposure to strong oxidizing agents or prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, should be avoided.[3][4]
Q4: What is the stability of this compound under acidic and basic conditions?
A4:
-
Acidic Conditions: Strong acidic conditions should be approached with caution. While generally more stable than benzyl alcohols with electron-donating groups, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to the formation of benzyl chloride-type intermediates or other degradation products.[5]
-
Basic Conditions: The compound is generally stable under mild basic conditions (e.g., washing with sodium bicarbonate solution). However, strong bases in combination with heat could promote deprotonation and subsequent side reactions.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6][7]
Troubleshooting Guides
Issue 1: Unexpected formation of a new aromatic aldehyde or carboxylic acid impurity.
| Possible Cause | Troubleshooting Step |
| Oxidation during workup | - Minimize exposure to air, especially during heating steps. - Use degassed solvents for extraction and chromatography. - Avoid using oxidizing agents if not part of the reaction. - If the reaction is an oxidation, ensure it has gone to completion to avoid a mixture of starting material, aldehyde, and acid. |
| Oxidation during storage | - Check the purity of the starting material before use. - Store the compound under an inert atmosphere and away from light.[6] |
Issue 2: Low recovery of the product after aqueous workup.
| Possible Cause | Troubleshooting Step |
| Partial solubility in aqueous layers | - Although expected to be largely insoluble in water, multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will ensure complete recovery. - Brine washes can help to reduce the solubility of the alcohol in the aqueous phase. |
| Degradation under acidic/basic wash | - Use mild acidic (e.g., dilute HCl, NH4Cl solution) or basic (e.g., saturated NaHCO3 solution) washes and minimize contact time. - Perform washes at low temperatures (e.g., in an ice bath). |
Issue 3: Decomposition during purification by column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidic silica gel | - Standard silica gel can be slightly acidic and may cause degradation of sensitive compounds. - Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Prolonged time on the column | - Optimize the mobile phase to ensure a reasonable elution time. - Use flash chromatography to minimize the residence time on the column. |
Data Summary
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Products |
| Air/Oxygen | Moderate; slow oxidation over time.[3] | 2-Chloro-6-fluoro-3-methylbenzaldehyde, 2-Chloro-6-fluoro-3-methylbenzoic acid |
| Strong Acids | Caution advised, especially with heat. | Potential for benzyl halide formation and other degradation. |
| Strong Bases | Generally stable at room temperature. | Potential for side reactions at elevated temperatures. |
| Mild Acids (e.g., NH4Cl) | Generally stable. | - |
| Mild Bases (e.g., NaHCO3) | Generally stable. | - |
| Common Oxidants (e.g., PCC, PDC) | Will be oxidized. | 2-Chloro-6-fluoro-3-methylbenzaldehyde |
| Strong Oxidants (e.g., KMnO4) | Will be oxidized. | 2-Chloro-6-fluoro-3-methylbenzoic acid |
| Sonication | Potential for degradation to smaller aromatic molecules.[8][9] | Benzene, toluene, and benzaldehyde derivatives.[8][9] |
Experimental Protocols
Protocol 1: Standard Workup Procedure for a Reaction Involving this compound
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with:
-
Water (50 mL)
-
Saturated sodium bicarbonate solution (50 mL) - to remove acidic impurities.
-
Brine (50 mL) - to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Stabilized Workup Procedure for Sensitive Reactions
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction with degassed saturated ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with a degassed organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers at 0 °C with:
-
Degassed water (50 mL)
-
Degassed saturated sodium bicarbonate solution (50 mL)
-
Degassed brine (50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic solvent at low temperature using a rotary evaporator.
-
Purification: Purify immediately by flash column chromatography on deactivated silica gel (e.g., pre-treated with 1% triethylamine in the eluent).
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Standard experimental workflow for reactions involving the target compound.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. Mark the correct increasing order of reactivity of the following compound.. [askfilo.com]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nucleophilic Substitution of Benzyl Alcohols
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low yields in nucleophilic substitution reactions of benzyl alcohols. The following sections are presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common reasons for the poor conversion of benzyl alcohol?
Low yields in nucleophilic substitutions of benzyl alcohols typically stem from a few key factors:
-
Poor Leaving Group: The hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group because hydroxide (HO⁻) is a strong base. Nucleophilic substitution reactions, both Sₙ1 and Sₙ2, require a good leaving group that is a weak base and stable on its own.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and nucleophile strength is critical and depends on whether an Sₙ1 or Sₙ2 pathway is desired. Mismatched conditions can lead to slow reaction rates or favor side reactions.
-
Side Reactions: Competing reactions such as elimination, ether formation (self-condensation), and reactions with the solvent (solvolysis) can significantly reduce the yield of the desired product.
-
Steric Hindrance: For Sₙ2 reactions, which are common for primary benzyl alcohols, steric bulk around the reaction center can hinder the backside attack of the nucleophile, slowing down the reaction.
Q2: How can I activate the hydroxyl group of my benzyl alcohol to make it a better leaving group?
Since the hydroxyl group is a poor leaving group, it must be converted into a more suitable one. Common strategies include:
-
Conversion to Sulfonate Esters (Tosylates/Mesylates): This is a widely used and effective method. The alcohol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine. The resulting tosylate or mesylate is an excellent leaving group.[1]
-
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) can convert the benzyl alcohol into the corresponding benzyl chloride or bromide.[2][3][4] These halides are then readily displaced by nucleophiles.
-
Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group in situ.[5]
-
Acid Catalysis: In some cases, particularly for reactions favoring an Sₙ1 mechanism, a strong acid can be used to protonate the hydroxyl group, turning it into a good leaving group (H₂O).
Q3: I'm observing significant amounts of side products. What are they and how can I minimize them?
Common side reactions include:
-
Elimination Reactions: These reactions lead to the formation of stilbene derivatives, especially with bulky or strongly basic nucleophiles at higher temperatures. To minimize elimination, use a less sterically hindered and non-basic nucleophile and run the reaction at a lower temperature.
-
Dibenzyl Ether Formation: Benzyl alcohol can react with another molecule of activated benzyl alcohol (e.g., benzyl tosylate or bromide) to form dibenzyl ether. This can be minimized by using the nucleophile in excess and adding the benzyl alcohol or its activated derivative slowly to the reaction mixture.
-
Solvolysis: If the solvent is nucleophilic (e.g., water, ethanol), it can react with the activated benzyl alcohol. This is particularly an issue in Sₙ1 reactions. Using a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetone for Sₙ2 reactions can prevent this. Ensure all reagents and glassware are dry.
-
Formation of Benzyl Chloride during Tosylation: When using tosyl chloride, especially with electron-withdrawing groups on the benzene ring, the corresponding benzyl chloride can be formed as a side product instead of the desired tosylate.[6]
Q4: How do I choose the right solvent for my reaction?
The choice of solvent is critical as it can determine the reaction mechanism (Sₙ1 vs. Sₙ2) and rate.
-
For Sₙ2 Reactions: Polar aprotic solvents such as acetone, DMF, DMSO, or acetonitrile are generally preferred. These solvents can dissolve the reactants but do not solvate the nucleophile, leaving it more "naked" and reactive.[7][8][9]
-
For Sₙ1 Reactions: Polar protic solvents like water, alcohols, or carboxylic acids are used to stabilize the benzylic carbocation intermediate through solvation, thus favoring the Sₙ1 pathway.[8][10] However, be mindful of solvolysis as a potential side reaction.
Nonpolar solvents like hexane or toluene are generally poor choices due to the low solubility of benzyl alcohol and many common nucleophiles.
Data Presentation
The following tables summarize yield data for the nucleophilic substitution of benzyl alcohol with various nucleophiles after activation of the hydroxyl group.
Table 1: Yields for Nucleophilic Substitution of Activated Benzyl Alcohol with Oxygen, Nitrogen, and Sulfur Nucleophiles
| Nucleophile (Product) | Activation Method | Reagents/Conditions | Yield (%) |
| Benzoic Acid (Benzyl Benzoate) | Mitsunobu | PPh₃, DIAD, THF | 85-95 |
| Phthalimide (N-Benzylphthalimide) | Mitsunobu | PPh₃, DEAD, THF | 80-95 |
| Sodium Azide (Benzyl Azide) | Tosylation then Substitution | 1. TsCl, Pyridine; 2. NaN₃, DMF | 80-90 |
| Thiophenol (Benzyl Phenyl Sulfide) | Copper-Catalyzed | Cu(OTf)₂, DCM | 96 |
Table 2: Influence of Solvent on Reaction Rate (Qualitative)
| Reaction Type | Solvent Type | Effect on Reaction Rate | Rationale |
| Sₙ2 | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Increases | Solvates the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[7] |
| Sₙ2 | Polar Protic (e.g., Water, Ethanol) | Decreases | Solvates the nucleophile through hydrogen bonding, creating a "solvent cage" and reducing its reactivity.[7] |
| Sₙ1 | Polar Protic (e.g., Water, Ethanol) | Increases | Stabilizes the carbocation intermediate and the leaving group through solvation.[8][10] |
| Sₙ1 | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Decreases | Does not effectively stabilize the carbocation intermediate. |
Table 3: Relative Leaving Group Ability
The rate of nucleophilic substitution is highly dependent on the ability of the leaving group to depart. Better leaving groups are weaker bases.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| ⁻OTs (Tosylate) | TsOH | ~ -2.8 | Excellent |
| ⁻OMs (Mesylate) | MsOH | ~ -1.9 | Excellent |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Benzyl Azide via Benzyl Tosylate
Step A: Synthesis of Benzyl Tosylate
-
Materials: Benzyl alcohol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl tosylate.
-
Step B: Synthesis of Benzyl Azide
-
Materials: Benzyl tosylate, Sodium azide (NaN₃), Dimethylformamide (DMF), Water, Diethyl ether.
-
Procedure:
-
Dissolve benzyl tosylate (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzyl azide.
-
Protocol 2: One-Pot Conversion of Benzyl Alcohol to Benzyl Bromide
-
Materials: Benzyl alcohol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and PPh₃ (1.2 eq) in minimal dry THF, add NBS (1.2 eq) under a nitrogen atmosphere.[2]
-
The reaction is typically rapid and can be monitored by TLC (often complete within 5 minutes).[2]
-
Upon completion, treat the reaction mixture with water and extract twice with CH₂Cl₂.[2]
-
Combine the organic layers, dry over Na₂SO₄, and evaporate to dryness.[2]
-
The crude benzyl bromide can be purified by silica gel column chromatography.[2]
-
Protocol 3: Mitsunobu Reaction for the Synthesis of N-Benzylphthalimide
-
Materials: Benzyl alcohol, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Visualizations
Caption: Troubleshooting workflow for low yield in benzyl alcohol substitution.
Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways for benzyl alcohol.
Caption: Methods for activating the hydroxyl group of benzyl alcohol.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Managing exothermic reactions in the reduction of aromatic aldehydes
Technical Support Center: Reduction of Aromatic Aldehydes
This guide provides troubleshooting advice, frequently asked questions, and best practices for managing exothermic reactions during the reduction of aromatic aldehydes to their corresponding alcohols.
Frequently Asked Questions (FAQs)
Q1: My reduction of an aromatic aldehyde is unexpectedly vigorous. What is the immediate first step?
A: The immediate priority is to control the reaction temperature. If you observe a rapid temperature increase, you should immediately slow or stop the addition of the reducing agent.[1] Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is effectively cooling the reaction vessel.[1] If necessary, have a quenching agent ready for emergencies, but only use it if the reaction becomes uncontrollable.
Q2: What are the most common reducing agents for aromatic aldehydes, and how do their exothermic profiles differ?
A: The most common reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][3][4]
-
Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and reacts violently with protic solvents like water and alcohols, generating significant heat and hydrogen gas.[3][4][5] Reactions with LiAlH₄ are highly exothermic and must be conducted in anhydrous ether solvents (like diethyl ether or THF) with extreme care.[4]
-
Sodium borohydride (NaBH₄) is a much milder and safer reducing agent.[4] It can be used in protic solvents like ethanol or even water, and its reactions are generally less exothermic and more controllable than those with LiAlH₄.[4][6]
Q3: Can I add the reducing agent all at once to save time?
A: No, this is extremely dangerous. Adding the reducing agent all at once can lead to a runaway exothermic reaction where heat is generated faster than it can be dissipated, potentially causing the solvent to boil violently or an explosion.[1][7] The reducing agent should always be added slowly and portion-wise or via a controlled dropwise addition to manage the rate of heat release.[1][8]
Q4: How does the choice of solvent affect the exothermicity of the reaction?
A: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point can prevent the reaction from boiling over. Using a sufficient volume of solvent helps to dilute the reactants, which can moderate the reaction rate and heat generation.[1] For highly reactive agents like LiAlH₄, the solvent must be anhydrous to prevent a violent exothermic reaction with water.[4]
Q5: What are the signs of a runaway reaction, and what should be my emergency plan?
A: Signs of a runaway reaction include a rapid, uncontrolled rise in temperature, a sudden increase in pressure, vigorous gas evolution, and rapid color changes. Your emergency plan should be established before starting the experiment and include:
-
Stopping reagent addition.[1]
-
Applying maximum cooling.
-
Alerting colleagues and the lab supervisor.
-
If safe to do so, preparing to use an appropriate quenching agent.
-
Knowing the location of and how to use all safety equipment, including fire extinguishers and safety showers.
Troubleshooting Guide: Exothermic Events
This guide addresses specific issues that may arise during the reduction of aromatic aldehydes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Temperature Spike During Addition | 1. Addition rate of reducing agent is too fast. 2. Inefficient stirring, creating localized "hot spots". 3. Cooling bath is insufficient or not making good contact with the flask. | 1. Immediately stop or significantly slow down the addition of the reducing agent.[1] 2. Increase the stirring rate to improve heat distribution. 3. Ensure the reaction flask is sufficiently immersed in the cooling bath (e.g., ice-water at 0 °C or dry ice-acetone at -78 °C).[1] |
| Reaction Continues to Exotherm After Addition is Complete | 1. The reaction has a significant induction period. 2. Accumulated unreacted reagents are now reacting. 3. The scale of the reaction is too large for the current cooling setup. | 1. Maintain cooling and vigorous stirring. Monitor the temperature continuously until it stabilizes and starts to decrease.[1] 2. For future experiments, reduce the addition rate and ensure the temperature remains stable between additions.[1] 3. Consider scaling down the reaction or using a more efficient cooling system like a cryocooler. |
| Over-reduction to Undesired Byproducts | 1. Reaction temperature was too high, increasing the reaction rate and reducing selectivity. 2. An excess of a powerful reducing agent was used. | 1. Perform the reaction at a lower temperature to improve selectivity. For example, maintaining the temperature at 0 °C can often prevent over-reduction.[9] 2. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).[6] 3. Use a stoichiometric amount or only a slight excess of the reducing agent. |
| Vigorous Gas Evolution | 1. If using LiAlH₄, it may be reacting with trace amounts of water or acidic protons in the starting material. 2. The reaction itself produces gaseous byproducts. | 1. Ensure all glassware is oven-dried and the solvent is anhydrous.[4] 2. Ensure the reaction is conducted in a well-ventilated fume hood and the system is not sealed to avoid pressure buildup.[1][10] |
Quantitative Data Summary
The table below summarizes typical conditions for the reduction of aromatic aldehydes. Note that optimal conditions can vary based on the specific substrate.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild | Very Strong & Highly Reactive |
| Typical Solvents | Methanol, Ethanol, Water (if pH is basic)[4] | Anhydrous Diethyl Ether, Anhydrous THF[3][4] |
| Typical Temperature | 0 °C to Room Temperature | -78 °C to 0 °C (initial addition often at low temp) |
| Exothermicity | Low to Moderate | High, potentially violent[5] |
| Workup | Typically addition of water or dilute acid.[11] | Careful, slow addition of a quenching agent (e.g., ethyl acetate) followed by aqueous workup to manage excess hydride.[4] |
| Key Safety Note | Flammable hydrogen gas is evolved upon reaction with acid. | Extremely reactive with water and alcohols. Must be handled under an inert atmosphere.[4][5] |
Detailed Experimental Protocol: Reduction of Benzaldehyde with NaBH₄
This protocol provides a standard procedure for the reduction of an aromatic aldehyde, emphasizing safety and temperature control.
1. Pre-Reaction Setup & Hazard Assessment:
-
Hazard Analysis: Identify all potential hazards. NaBH₄ is flammable and corrosive. Benzaldehyde is harmful if swallowed. Ethanol is a flammable liquid. Hydrogen gas will be evolved during the workup.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[10]
-
Setup: Perform the reaction in a fume hood.[10] Use a round-bottom flask equipped with a magnetic stir bar and a thermometer to monitor the internal reaction temperature.[1] Place the flask in an ice-water bath on a magnetic stir plate.
2. Reaction Procedure:
-
Dissolve benzaldehyde (e.g., 10 mmol) in ethanol (e.g., 40 mL) in the round-bottom flask.
-
Begin stirring and allow the solution to cool to 0-5 °C in the ice bath.
-
Weigh sodium borohydride (e.g., 12 mmol) into a separate, dry container.
-
Slowly add the sodium borohydride to the stirred aldehyde solution in small portions over 15-20 minutes.
-
Monitor the internal temperature closely. Ensure it does not rise above 10 °C. If the temperature increases, pause the addition until it cools down.
3. Reaction Monitoring & Workup:
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1 M HCl) dropwise while maintaining cooling in the ice bath. Caution: Hydrogen gas will be evolved.
-
Proceed with standard extraction and purification procedures.
Visualizations
Below are diagrams illustrating key workflows for managing exothermic reactions.
Caption: Experimental workflow for a controlled exothermic reduction.
Caption: Troubleshooting flowchart for an unexpected exothermic event.
References
- 1. labproinc.com [labproinc.com]
- 2. britannica.com [britannica.com]
- 3. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of aromatic aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of benzyl alcohols that serve as key intermediates in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of common reducing agents for the conversion of 2-chloro-6-fluoro-3-methylbenzaldehyde to its corresponding primary alcohol, 2-chloro-6-fluoro-3-methylbenzyl alcohol. The performance of sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation are evaluated based on typical experimental outcomes for structurally similar substrates.
Comparative Performance of Reducing Agents
The choice of reducing agent is critical and depends on factors such as chemoselectivity, reactivity, safety, and cost. Below is a summary of the expected performance of three common reducing agents for the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to Room Temp | 1 - 4 hours | 90 - 98% | Mild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄. Can be used in protic solvents.[1][2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 to Room Temp | 0.5 - 2 hours | 95 - 99% | Powerful and less selective; will also reduce esters, carboxylic acids, and amides. Requires strictly anhydrous conditions and is highly reactive with water.[4] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Room Temp to 50°C | 2 - 24 hours | 95 - 99% | Requires specialized equipment (hydrogenator). The catalyst (e.g., Pd/C, PtO₂) can sometimes be sensitive to halogen substituents, potentially leading to dehalogenation.[5][6] |
Experimental Protocols
The following are representative experimental protocols for the reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde based on general procedures for aromatic aldehyde reductions.
Protocol 1: Reduction with Sodium Borohydride
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (1.0 M in THF, 1.1 eq).
-
Cooling: Cool the LiAlH₄ solution to 0 °C in an ice bath.
-
Addition of Aldehyde: Slowly add a solution of 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Work-up: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product. Further purification is typically not required.
Visualizing the Process
General Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of an aromatic aldehyde.
Caption: General workflow for aldehyde reduction.
Decision Pathway for Reducing Agent Selection
This diagram outlines a logical pathway for selecting the most suitable reducing agent based on key experimental considerations.
Caption: Decision tree for reducing agent selection.
References
A Comparative Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol: LiAlH₄ vs. NaBH₄
For researchers and professionals in drug development and organic synthesis, the choice of a reducing agent is a critical step that dictates reaction efficiency, safety, and scalability. This guide provides an in-depth comparison of two common hydride reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), for the synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol from its corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde.
Executive Summary
Both LiAlH₄ and NaBH₄ are capable of reducing aldehydes to primary alcohols. However, they differ significantly in their reactivity, selectivity, and handling requirements. LiAlH₄ is a powerful, non-selective reducing agent that requires stringent anhydrous conditions. In contrast, NaBH₄ is a milder and more selective reagent that can be used in protic solvents, offering a safer and more convenient option for the targeted reduction of aldehydes and ketones. For the specific synthesis of this compound, NaBH₄ is generally the preferred reagent due to its high efficiency for aldehyde reduction, operational simplicity, and enhanced safety profile.
Comparative Performance Data
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Typical Yield | > 90% | > 95% |
| Reaction Time | < 30 minutes | < 1 hour |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Solvent | Anhydrous diethyl ether or THF | Methanol, Ethanol, or water |
| Safety Concerns | Highly reactive with water and protic solvents, pyrophoric | Relatively stable in protic solvents, less hazardous |
| Work-up | Careful quenching with water and acid/base | Simple extraction |
Reaction Pathways
The reduction of 2-chloro-6-fluoro-3-methylbenzaldehyde to this compound using either LiAlH₄ or NaBH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
References
Comparative Reactivity Analysis: 2-Chloro-6-fluoro-3-methylbenzyl alcohol vs. Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Substituent Effects on Benzylic Alcohol Reactivity
In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. This guide provides an objective comparison of the chemical reactivity of 2-Chloro-6-fluoro-3-methylbenzyl alcohol against the parent compound, benzyl alcohol. The analysis is grounded in fundamental principles of physical organic chemistry, supported by available experimental data on related substituted benzyl alcohols. This document aims to elucidate how the specific substitution pattern on the aromatic ring of this compound modulates its reactivity in key chemical transformations, such as oxidation and nucleophilic substitution, relative to the unsubstituted benzyl alcohol.
Theoretical Reactivity Comparison: Electronic and Steric Effects
The reactivity of a benzyl alcohol is profoundly influenced by the electronic properties and steric bulk of the substituents on the aromatic ring. These factors can either stabilize or destabilize reaction intermediates, thereby affecting the activation energy and overall rate of a reaction.
Benzyl Alcohol: As the parent compound, benzyl alcohol serves as the benchmark for this comparison. The phenyl group is generally considered to be weakly electron-donating overall, and the hydroxyl group can be oxidized or converted into a good leaving group for nucleophilic substitution reactions.
This compound: The reactivity of this molecule is a composite of the effects of its three substituents:
-
Electronic Effects:
-
Chloro and Fluoro Groups (ortho positions): Halogens exert a dual electronic effect. Inductively, they are strongly electron-withdrawing due to their high electronegativity. This effect deactivates the aromatic ring and destabilizes any positive charge that develops on the benzylic carbon during a reaction, for instance, in an SN1-type mechanism.[1] Through resonance, they can donate a lone pair of electrons to the ring, but for halogens, the inductive effect is generally considered to be dominant.
-
Methyl Group (meta position): The methyl group is an electron-donating group through an inductive effect, which activates the aromatic ring. However, being in the meta position, its ability to electronically influence the benzylic carbon is less pronounced compared to an ortho or para substituent.
-
-
Steric Effects:
-
The presence of two substituents in the ortho positions (chloro and fluoro) to the hydroxymethyl group creates significant steric hindrance. This bulkiness can impede the approach of reagents to the reaction center, thereby slowing down the reaction rate. This is a well-documented phenomenon for ortho-substituted benzyl alcohols.[2]
-
Predicted Reactivity: Based on the combination of these effects, This compound is predicted to be significantly less reactive than benzyl alcohol in most common reactions. The strong inductive electron-withdrawing and steric hindrance effects of the two ortho-halogen substituents are expected to outweigh the weak activating effect of the meta-methyl group.
Data Presentation: A Comparative Overview
| Feature | Benzyl Alcohol | This compound |
| Electronic Profile | Unsubstituted aromatic ring. | Aromatic ring substituted with two electron-withdrawing groups (Cl, F) and one electron-donating group (CH₃). The net effect at the benzylic position is strongly deactivating due to the ortho halogens. |
| Steric Hindrance | Minimal steric hindrance at the benzylic carbon. | Significant steric hindrance at the benzylic carbon due to the presence of two ortho substituents (Cl and F).[3] |
| Predicted Reactivity | Higher reactivity in both oxidation and nucleophilic substitution reactions. | Lower reactivity in both oxidation and nucleophilic substitution reactions due to the combined deactivating electronic effects and steric hindrance of the ortho-halogen substituents. |
| Illustrative Yields | Oxidation to Benzaldehyde: Yields are often high, for example, using a Pd-Zn/TiO₂ catalyst can give good selectivity.[4] A CuI/DMAP/TEMPO system can also be used for selective oxidation.[2] Nucleophilic Substitution (e.g., to Benzyl Azide via Tosylate): Typically proceeds with high yield.[5] | Oxidation to Aldehyde: The oxidation of o-chlorobenzyl alcohol has been reported to give a 65% yield, with the lower yield attributed to the ortho effect of the chlorine.[2] The additional fluoro and methyl groups would further modulate this. Nucleophilic Substitution: The rate of SN1-type reactions is expected to be significantly reduced due to the destabilization of the benzylic carbocation by the electron-withdrawing halogens.[1][6] SN2 reactions would be sterically hindered. |
Mandatory Visualization
Caption: Workflow for a two-step nucleophilic substitution of benzyl alcohol.
Experimental Protocols
The following are generalized protocols for common transformations of benzyl alcohol. For this compound, longer reaction times, higher temperatures, or more potent reagents may be necessary to achieve comparable conversions due to its lower reactivity.
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is an example of a green chemistry approach using a catalyst and hydrogen peroxide.
Materials:
-
Benzyl alcohol
-
Tetra(benzyltriethylammonium) octamolybdate catalyst
-
15% Hydrogen peroxide (H₂O₂)
-
Sodium sulfate (Na₂SO₄)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 50 mL round bottom flask, add benzyl alcohol (5 mL, approx. 50 mmol) and the dry catalyst (0.25 g, 0.2 mol%).[7]
-
Add 15% hydrogen peroxide (12 mL, approx. 60 mmol) to the flask.[7]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for one hour.[7]
-
After one hour, cool the mixture to near room temperature.
-
Isolate the product by simple distillation. The distillate will contain benzaldehyde and water.[7]
-
Separate the water using a pipette and dry the benzaldehyde over anhydrous sodium sulfate.
-
Weigh the final product and characterize it (e.g., by IR spectroscopy).
Protocol 2: Nucleophilic Substitution - Synthesis of Benzyl Azide via Tosylation
This two-step protocol first converts the poor hydroxyl leaving group into a good leaving group (tosylate), which is then displaced by the azide nucleophile.[5]
Step 1: Tosylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.[5]
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0 °C.[5]
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl tosylate.[5]
Step 2: SN2 Reaction of Benzyl Tosylate with Sodium Azide
Materials:
-
Benzyl tosylate (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the benzyl tosylate (1.0 eq) in DMF in a round-bottom flask.[5]
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain benzyl azide.[5]
Conclusion
The reactivity of this compound is substantially lower than that of benzyl alcohol. This reduced reactivity is a direct consequence of the cumulative electronic and steric effects of its substituents. The potent, inductively electron-withdrawing nature of the ortho-chloro and ortho-fluoro groups, combined with their significant steric hindrance, deactivates the benzylic position towards both oxidation and nucleophilic substitution. While the meta-methyl group provides a minor activating inductive effect, it is insufficient to counteract the dominant deactivating influence of the ortho halogens. For researchers and drug development professionals, this implies that synthetic routes involving this compound will likely require more forcing reaction conditions compared to those employed for simple benzyl alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cs.gordon.edu [cs.gordon.edu]
Ortho-Substituents steer Benzyl Alcohol Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on a molecule's reactivity is paramount. This guide provides a comparative analysis of how ortho-substituents influence the reactivity of benzyl alcohol, with a focus on oxidation reactions. Experimental data is presented to illustrate the interplay of steric and electronic effects, offering insights for reaction design and optimization.
The reactivity of benzyl alcohol is significantly modulated by the nature and position of substituents on the aromatic ring. While the electronic effects of meta- and para-substituents are often predictable using Hammett plots, ortho-substituents introduce a layer of complexity due to steric hindrance and potential intramolecular interactions.[1] This guide delves into quantitative data from various studies to elucidate these influences.
Oxidation Reactions: A Case Study in Steric and Electronic Effects
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Several studies have systematically investigated the impact of ortho-substituents on the kinetics of this reaction using different oxidizing agents.
A study on the oxidation of ortho-substituted benzyl alcohols by phenyliodoso acetate revealed that the reaction is subject to steric retardation by the ortho-substituents.[2][3] The rate of oxidation is influenced by both electronic and steric factors, with electron-releasing groups accelerating the reaction and bulky ortho-substituents slowing it down.[2]
Similarly, the oxidation of benzyl alcohols by pyrazinium dichromate (PzDC) in dimethyl sulfoxide showed a dependence on the nature of the substituent.[4] The reaction kinetics, studied for a range of substituted benzyl alcohols, indicated that the reaction is first order with respect to the substrate, oxidant, and acid concentration.[4]
Another investigation utilizing imidazolium fluorochromate (IFC) as the oxidant also highlighted the combined influence of electronic and steric effects of ortho-substituents.[5] The study employed Charton's tetraperametric LDRS equation to correlate the rates of oxidation of ortho-substituted benzyl alcohols, indicating a complex interplay of localized (field and/or inductive), delocalized (resonance), and steric effects.[5]
The following table summarizes the kinetic data from the oxidation of various ortho-substituted benzyl alcohols with different oxidizing agents.
| Oxidizing Agent | Ortho-Substituent | Rate Constant (k) | Relative Rate | Reference |
| Phenyliodoso Acetate | -H | 2.5 x 10⁻³ s⁻¹ (k_obs) | 1.00 | [2] |
| -CH₃ | 1.8 x 10⁻³ s⁻¹ (k_obs) | 0.72 | [2] | |
| -Cl | 0.9 x 10⁻³ s⁻¹ (k_obs) | 0.36 | [2] | |
| -NO₂ | 0.3 x 10⁻³ s⁻¹ (k_obs) | 0.12 | [2] | |
| Pyrazinium Dichromate | -H | 1.65 M⁻¹s⁻¹ | 1.00 | [4] |
| Imidazolium Fluorochromate | -H | - | 1.00 | [5] |
| -OCH₃ | - | 13.5 | [5] | |
| -CH₃ | - | 4.68 | [5] | |
| -F | - | 0.55 | [5] | |
| -Cl | - | 0.38 | [5] | |
| -Br | - | 0.33 | [5] | |
| -NO₂ | - | 0.02 | [5] |
Table 1: Comparative Oxidation Rates of Ortho-Substituted Benzyl Alcohols. The rate constants and relative rates illustrate the influence of different ortho-substituents on the oxidation of benzyl alcohol with various oxidizing agents.
Experimental Protocols
A generalized experimental protocol for the kinetic studies of benzyl alcohol oxidation is outlined below. Specific conditions may vary depending on the oxidant and solvent system used.
References
Comparative Study of Leaving Groups for the 2-Chloro-6-fluoro-3-methylbenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential leaving groups for nucleophilic substitution reactions involving the 2-Chloro-6-fluoro-3-methylbenzyl moiety. Due to the absence of directly comparable, published experimental data for this specific substrate, this guide draws upon established principles of physical organic chemistry and data from analogous benzylic systems. The information herein serves as a predictive framework for selecting an optimal leaving group to facilitate drug development and synthetic chemistry workflows.
The reactivity of the 2-Chloro-6-fluoro-3-methylbenzyl electrophile is governed by the stability of the resulting carbocation or the transition state during nucleophilic attack. The electron-withdrawing effects of the chloro and fluoro substituents can influence the reaction mechanism and rate. The choice of leaving group is a critical parameter for optimizing reaction yields and kinetics.
Principles of Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it accepts upon departing from the substrate. Key factors determining leaving group ability include:
-
Basicity: Weaker bases are generally better leaving groups. A weak base is less likely to donate its electrons back to the carbon atom. The strength of the conjugate acid is a good indicator; a strong conjugate acid (low pKa) corresponds to a weak conjugate base and thus a good leaving group.
-
Polarizability: Larger, more polarizable atoms can better distribute the developing negative charge in the transition state, making them better leaving groups.
-
Solvation: The ability of the solvent to stabilize the departing leaving group is crucial. Protic solvents, for instance, are particularly effective at solvating anionic leaving groups through hydrogen bonding.
Based on these principles, a general reactivity trend for common leaving groups can be established:
Excellent: Triflate (OTf), Tosylate (OTs), Mesylate (OMs) Good: Iodide (I), Bromide (Br) Moderate: Chloride (Cl), Water (H₂O) Poor: Fluoride (F), Hydroxide (OH⁻), Alkoxides (OR⁻), Amines (NR₂)
Comparative Data on Benzylic Systems
| Leaving Group | Structure | Conjugate Acid pKa | Relative Rate (Ethanolysis of Benzyl-LG at 25°C) |
| Triflate | -OSO₂CF₃ | -14 | ~1.4 x 10⁸ |
| Tosylate | -OSO₂C₆H₄CH₃ | -2.8 | ~3.6 x 10⁴ |
| Iodide | -I | -10 | ~30 |
| Bromide | -Br | -9 | 10 |
| Chloride | -Cl | -7 | 1 |
Data is illustrative and compiled from analogous benzylic systems to show relative trends.
As the data indicates, sulfonate esters like triflate and tosylate are exceptionally potent leaving groups, reacting many orders of magnitude faster than halides. Among the halides, the reactivity order is I > Br > Cl >> F, which correlates inversely with the strength of the carbon-halogen bond and the basicity of the halide ion.
Experimental Workflow & Protocols
The following section outlines a generalized protocol for comparing the efficacy of different leaving groups (LG) on the 2-Chloro-6-fluoro-3-methylbenzyl core.
Diagram: Workflow for Comparing Leaving Groups
Caption: Workflow for the comparative evaluation of leaving groups.
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol provides a template for reacting 2-Chloro-6-fluoro-3-methylbenzyl chloride with sodium azide. The same conditions can be applied to other derivatives (e.g., bromide, tosylate) to compare their reactivity.
-
Reaction Setup: To a solution of 2-Chloro-6-fluoro-3-methylbenzyl chloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, 0.5 M), add sodium azide (NaN₃, 1.2 eq).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25°C, 50°C). The optimal temperature may vary depending on the leaving group's reactivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product (2-azido-1-chloro-3-(chloromethyl)-5-fluorobenzene) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
By running this protocol in parallel for different leaving groups (Cl, Br, OTs, etc.) and analyzing the reaction time and yield, a direct, quantitative comparison can be established.
Logical Pathway for Leaving Group Selection
The choice of a leaving group is a multi-faceted decision that balances reactivity with practical considerations like cost and stability.
Diagram: Decision Pathway for Leaving Group Selection
Caption: Decision-making flowchart for selecting an appropriate leaving group.
Conclusion and Recommendations
For the 2-Chloro-6-fluoro-3-methylbenzyl moiety, the commercially available chloride is a convenient starting point for reactions with strong nucleophiles. However, for reactions involving weaker nucleophiles or when faster reaction rates and higher yields are critical, conversion to a more reactive leaving group is highly recommended.
-
For High Reactivity: Converting the corresponding benzyl alcohol to a tosylate (OTs) or triflate (OTf) is the most effective strategy. These groups can accelerate reaction rates by several orders of magnitude.
-
For a Balance of Reactivity and Simplicity: A Finkelstein reaction to convert the benzyl chloride to the benzyl iodide (I) offers a significant enhancement in reactivity over the chloride and is often a practical and cost-effective choice. The benzyl bromide (Br) provides an intermediate level of reactivity.
Ultimately, the optimal leaving group will depend on the specific nucleophile used, the desired reaction conditions, and the overall goals of the synthetic route. It is recommended to perform small-scale screening experiments as outlined in the general protocol to determine the most suitable leaving group for the target application.
Validating the Structure of 2-Chloro-6-fluoro-3-methylbenzyl alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Validation Methodologies
The definitive identification of 2-Chloro-6-fluoro-3-methylbenzyl alcohol and its derivatives relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Provides information on the number, environment, and connectivity of protons. | Excellent for determining the substitution pattern on the aromatic ring and the structure of alkyl chains. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Indicates the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Complements ¹H NMR by providing a direct count of carbon atoms. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight and provides information on the molecular formula and fragmentation patterns. | High sensitivity and specificity; crucial for confirming molecular weight. | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the presence of specific functional groups (e.g., -OH, C-Cl, C-F, aromatic C-H). | Quick and non-destructive method for functional group analysis. | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Assesses the purity of the compound and can be used for quantification. | High resolution and sensitivity for purity determination. | Does not provide direct structural information. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data. The following sections outline typical methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the substitution pattern of the benzyl alcohol derivative.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the synthesized compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Preparation:
-
For GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
For LC-MS (Electrospray Ionization - ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
Acquisition Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).
-
Compare the observed m/z value with the calculated exact mass of the expected compound.
-
Analyze the isotopic pattern, especially for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio), to confirm the presence of chlorine.
-
Examine the fragmentation pattern to gain further structural insights.
Comparative Data Analysis
Due to the limited availability of published experimental data for a complete series of this compound derivatives, this section provides a comparative analysis based on the known data for the closely related compound, 2-Chloro-6-fluorobenzyl alcohol, and predicted values for the target compound and a hypothetical derivative. This serves as a template for researchers to compare their own experimental findings.
Table 2: Spectroscopic Data Comparison of Substituted Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Key Mass Spec Peaks (m/z) |
| 2-Chloro-6-fluorobenzyl alcohol (Reference) | C₇H₆ClFO | 160.57 | ~7.3-7.0 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | Aromatic carbons: ~162 (d, J≈250 Hz, C-F), ~130-115; CH₂: ~58 | 160/162 ([M]⁺), 141, 125, 109 |
| This compound (Target) | C₈H₈ClFO | 174.60 | ~7.1-6.9 (m, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), ~2.0 (br s, 1H, OH) | Aromatic carbons: Similar to reference with additional signals and shifts due to the methyl group; CH₃: ~15-20; CH₂: ~58 | 174/176 ([M]⁺), 155, 139, 123 |
| 2-Chloro-6-fluoro-3-ethylbenzyl alcohol (Hypothetical Derivative) | C₉H₁₀ClFO | 188.63 | ~7.1-6.9 (m, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.7 (q, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃), ~2.0 (br s, 1H, OH) | Aromatic carbons: Similar to target with shifts due to the ethyl group; CH₂CH₃: ~20-25; CH₂CH₃: ~10-15; CH₂OH: ~58 | 188/190 ([M]⁺), 173, 155, 139 |
Note: The chemical shifts for the target and hypothetical compounds are predicted and may vary in actual experimental conditions. The purpose of this table is to illustrate the expected changes in the spectra with substitution.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
Caption: Figure 1: A generalized workflow for the synthesis and subsequent structural validation of a target benzyl alcohol derivative.
Hypothetical Signaling Pathway for a Biologically Active Derivative
While the specific biological activities of this compound derivatives are not well-documented, many halogenated organic compounds exhibit antimicrobial or cytotoxic properties. The following diagram illustrates a hypothetical mechanism of action where a derivative disrupts a bacterial signaling pathway.
Caption: Figure 2: A potential mechanism where a benzyl alcohol derivative inhibits a bacterial signaling pathway, leading to cell death.
A Comparative Guide to Purity Analysis of Synthesized 2-Chloro-6-fluoro-3-methylbenzyl Alcohol
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. The performance of HPLC is compared with other viable analytical techniques, supported by representative experimental data.
Quantitative Purity Analysis: A Comparative Overview
The purity of this compound can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a prevalent technique due to its high resolution and sensitivity in separating the main compound from its potential impurities.[1] Alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights into compound purity.
Below is a table summarizing representative quantitative data obtained from the purity analysis of a synthesized batch of this compound using these three methods.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Potential Limitations |
| HPLC (UV, 220 nm) | 99.5 | 0.01% | 0.03% | High resolution, high sensitivity, suitable for non-volatile impurities. | Requires soluble samples, potential for co-elution of impurities. |
| Gas Chromatography (GC-FID) | 99.2 | 0.02% | 0.05% | Excellent for volatile impurities, high sensitivity. | Requires volatile and thermally stable samples, potential for sample degradation at high temperatures. |
| ¹H NMR (400 MHz) | >99 (relative) | Impurity dependent | Impurity dependent | Provides structural information, no need for reference standards for all impurities. | Lower sensitivity compared to chromatographic methods, complex spectra with overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details the reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound. RP-HPLC is well-suited for moderately polar compounds like substituted benzyl alcohols.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size). C18 columns are a common first choice for method development with such compounds.[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Initial conditions: 40% Acetonitrile, 60% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Analytical Methods
-
Gas Chromatography (GC): GC is a suitable alternative, especially for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1] A typical GC method would involve a capillary column with a non-polar stationary phase and a flame ionization detector (FID).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment. By integrating the signals corresponding to the compound of interest and comparing them to the integrals of impurity signals, a relative purity can be determined. It is particularly useful for identifying structurally related impurities.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to the final data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
References
Comparative Efficacy of Intermediates Derived from 2-Chloro-6-fluoro-3-methylbenzyl Alcohol in Therapeutic and Agrochemical Applications
A detailed analysis of the performance of chemical intermediates originating from 2-chloro-6-fluoro-3-methylbenzyl alcohol reveals their significant role in the development of potent therapeutic agents and effective agrochemicals. This guide provides a comparative assessment of their efficacy, supported by experimental data, against relevant alternatives in the fields of antiviral drug discovery, metabolic disease treatment, and crop protection.
Intermediates derived from this compound and its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, serve as crucial building blocks in the synthesis of complex bioactive molecules. The unique substitution pattern of the benzene ring, featuring chlorine, fluorine, and methyl groups, imparts specific electronic and steric properties that can enhance the biological activity and selectivity of the final compounds. This guide examines the efficacy of these intermediates in three distinct applications: as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, as stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic disorders, and as precursors for the insecticide chlorantraniliprole.
Antiviral Efficacy: HIV-1 Reverse Transcriptase Inhibitors
A key application of intermediates derived from the 2-chloro-6-fluorobenzyl moiety is in the synthesis of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones, a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). A comparative study of these compounds, referred to as 2-Cl-6-F-S-DABOs, against their 6-(2,6-difluorobenzyl) counterparts provides valuable insights into the role of the substitution pattern on antiviral activity.
Quantitative Comparison of Anti-HIV-1 Activity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative 2-Cl-6-F-S-DABOs and their 2,6-F₂-benzyl analogs. The data includes the 50% effective concentration (EC₅₀) against wild-type HIV-1, the 50% cytotoxic concentration (CC₅₀) in mock-infected cells, and the 50% inhibitory concentration (IC₅₀) against the HIV-1 reverse transcriptase enzyme.
| Compound ID | R¹ | R² | Ar | EC₅₀ (µM) vs. HIV-1 (WT) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | IC₅₀ (µM) vs. HIV-1 RT |
| 7c | H | n-Pr | 2-Cl-6-F-benzyl | 0.0068 | >214 | >31470 | 0.22 |
| 8c | H | i-Pr | 2-Cl-6-F-benzyl | 0.0039 | >220 | >56410 | 0.19 |
| 9c | Me | Me | 2-Cl-6-F-benzyl | 0.0019 | >198 | >104210 | 0.08 |
| 13c | H | n-Pr | 2,6-F₂-benzyl | 0.0049 | >222 | >45306 | 0.17 |
| 14c | H | i-Pr | 2,6-F₂-benzyl | 0.0029 | >228 | >78620 | 0.14 |
| 15c | Me | Me | 2,6-F₂-benzyl | 0.0016 | >205 | >128125 | 0.07 |
Data extracted from a study on 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones.
The data indicates that derivatives containing the 2-chloro-6-fluoro-benzyl moiety exhibit potent anti-HIV-1 activity, with EC₅₀ values in the low nanomolar and even picomolar range.[1] Notably, compound 9c , derived from a 2-chloro-6-fluorobenzyl precursor, shows exceptional potency with an EC₅₀ of 1.9 nM and a very high selectivity index.[1] When compared to their 2,6-difluorobenzyl analogs, the 2-chloro-6-fluoro substituted compounds demonstrate comparable, and in some cases, slightly superior or equivalent, efficacy. This suggests that the 2-chloro-6-fluoro substitution pattern is a highly effective alternative for this class of NNRTIs.
Experimental Protocols
Anti-HIV Assays: The methodology for determining the anti-HIV activity involves the use of CEM-T4 cells infected with HIV-1. The procedure is as follows:
-
CEM-T4 cells are suspended at 5 x 10⁵ cells/mL in fresh culture medium and infected with HIV-1 at 100 CCID₅₀ per mL.
-
The infected cell suspension is then incubated in a 96-well microplate with various concentrations of the test compounds.
-
After 4-5 days of incubation at 37°C, the viability of the cells is assessed using the MTT method.
-
The EC₅₀ is determined as the compound concentration that protects 50% of the cells from the cytopathic effect of the virus.
-
The CC₅₀ is determined as the compound concentration that reduces the viability of mock-infected cells by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay: The inhibitory activity against the HIV-1 reverse transcriptase enzyme is measured using a cell-free assay:
-
The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 7.8), dithiothreitol, MgCl₂, poly(A) template, oligo(dT)₁₂₋₁₈ primer, [³H]dTTP, and the recombinant HIV-1 RT enzyme.
-
The test compounds are added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 37°C and then stopped by the addition of trichloroacetic acid.
-
The amount of incorporated radiolabeled nucleotide is measured to determine the enzyme activity.
-
The IC₅₀ is calculated as the compound concentration that inhibits the enzyme activity by 50%.
Signaling Pathway Diagram
Metabolic Disease Application: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
Intermediates such as 2-chloro-6-fluoro-3-methylbenzyl bromide, derived from the corresponding alcohol, are utilized in the synthesis of inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, and its inhibition is a therapeutic strategy for treating metabolic diseases like obesity.
Synthetic Workflow and Efficacy
Example Synthetic Step: A patent for SCD1 inhibitors describes the reaction of a pyrazole derivative with a substituted benzyl bromide, such as 2-chloro-6-fluoro-3-methylbenzyl bromide, in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield the final inhibitor compound. The efficacy of these compounds is typically evaluated by their ability to inhibit the SCD1 enzyme in vitro.
Experimental Protocols
SCD1 Enzyme Inhibition Assay: The inhibitory activity of compounds against the SCD1 enzyme can be measured using a microsomal assay:
-
Microsomes containing the SCD1 enzyme are prepared from a suitable source (e.g., liver tissue or recombinant expression system).
-
The assay is conducted in a reaction buffer containing the microsomal preparation, a fatty acyl-CoA substrate (e.g., [³H]-stearoyl-CoA), and a cofactor (NADH).
-
The test compounds are added at various concentrations.
-
The reaction is incubated at 37°C and then terminated.
-
The amount of desaturated fatty acid product is quantified, often by separating the saturated and unsaturated fatty acids using HPLC and measuring the radioactivity of the product peak.
-
The IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.
Signaling Pathway Diagram
Agrochemical Application: Synthesis of Chlorantraniliprole
2-Chloro-6-fluorobenzaldehyde, the aldehyde precursor to the target alcohol, is a key starting material in the synthesis of the widely used insecticide, chlorantraniliprole. This compound belongs to the anthranilic diamide class and acts as a potent activator of insect ryanodine receptors.
Synthetic Workflow Comparison
The use of 2-chloro-6-fluorobenzaldehyde in the synthesis of a key intermediate for chlorantraniliprole, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights its utility in agrochemical production. While a direct efficacy comparison with an alternative starting material is not the primary focus, the efficiency of the synthetic route is a critical factor.
Synthetic Protocol Overview: A published synthetic pathway involves a multi-step process starting from 2-chloro-6-fluorobenzaldehyde:
-
Methylation: Conversion of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-methylbenzaldehyde.
-
Oxidation: Oxidation of the aldehyde to 2-chloro-6-methylbenzoic acid.
-
Amination: Nucleophilic aromatic substitution to replace the chlorine with an amino group, yielding 2-amino-3-methylbenzoic acid.
-
Chlorination: Introduction of a chlorine atom to give 2-amino-5-chloro-3-methylbenzoic acid.
-
Amidation: Formation of the final intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.
This intermediate is then coupled with another key fragment to produce chlorantraniliprole. The efficiency and yield of each step are crucial for the commercial viability of this synthetic route.
Experimental Workflow Diagram
References
Benchmarking the synthesis of "2-Chloro-6-fluoro-3-methylbenzyl alcohol" against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-Chloro-6-fluoro-3-methylbenzyl alcohol and structurally similar compounds. The information presented is intended to assist researchers in selecting the most efficient and suitable methods for their specific needs, with a focus on reaction yields, conditions, and starting material accessibility.
Introduction
Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block for novel bioactive compounds. This guide benchmarks its synthesis against other substituted benzyl alcohols, providing a clear overview of the available synthetic strategies.
A prevalent and effective strategy for the synthesis of substituted benzyl alcohols involves a two-step process: the oxidation of a corresponding substituted toluene to a benzaldehyde, followed by the reduction of the aldehyde to the desired benzyl alcohol.
Synthetic Pathway Overview
The general synthetic pathway can be visualized as a two-step process. The first step involves the formation of a substituted benzaldehyde from a substituted toluene. The second step is the reduction of the aldehyde to the final benzyl alcohol product.
Caption: General two-step synthesis of substituted benzyl alcohols.
Part 1: Synthesis of the Precursor - Substituted Benzaldehydes
The critical step in this synthetic sequence is the preparation of the appropriately substituted benzaldehyde. The primary method for this transformation is the oxidation of the corresponding toluene derivative.
Proposed Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
A plausible route to the direct precursor of the target molecule, 2-chloro-6-fluoro-3-methylbenzaldehyde, starts from the commercially available 2-chloro-6-fluorotoluene. The introduction of the methyl group at the 3-position is a key challenge. A potential synthetic sequence is outlined below:
Caption: Proposed synthesis of 2-chloro-6-fluoro-3-methylbenzaldehyde.
Comparative Oxidation Methods for Substituted Toluenes
Several methods are available for the oxidation of substituted toluenes to their corresponding benzaldehydes. The choice of oxidant and reaction conditions is crucial to maximize yield and minimize over-oxidation to the carboxylic acid.
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-6-fluorotoluene | Chromyl chloride | CCl4 | 0-5 | - | - | [1] |
| 2-Chloro-6-fluorotoluene | Photo-chlorination then hydrolysis with solid superacid (Fe-SO4/ZrO2) | - | 100-200 | 4 | 95 | [2] |
| p-Chlorotoluene | Air, Co/Mn/Br catalyst | Acetic acid | 80 | 5 | - | |
| m-Fluorotoluene | Mn2O3, H2SO4 | - | 50 | 8 | - |
Note: A dash (-) indicates that the specific data was not provided in the referenced literature.
Part 2: Reduction of Substituted Benzaldehydes to Benzyl Alcohols
The final step in the synthesis is the reduction of the benzaldehyde to the benzyl alcohol. This is a well-established transformation with several reliable methods available.
Proposed Reduction of 2-Chloro-6-fluoro-3-methylbenzaldehyde
The reduction of the synthesized 2-chloro-6-fluoro-3-methylbenzaldehyde to the target molecule, this compound, can be achieved using common reducing agents.
Caption: Reduction of the precursor aldehyde to the target alcohol.
Comparative Reduction Methods for Substituted Benzaldehydes
The choice of reducing agent can influence the reaction conditions and yield. Sodium borohydride is a mild and selective reagent, while catalytic hydrogenation is an effective method for a wide range of substrates.
| Starting Aldehyde | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Sodium Borohydride | Methanol | Room Temp | 15 min | 96 | [3] |
| 4-Chlorobenzaldehyde | Sodium Borohydride | Methanol | Room Temp | - | >95 | [4] |
| 2-Chlorobenzaldehyde | H2, Ru Complex | Tetrahydrofuran | 100 | 15 h | 92 | |
| 2-Fluorobenzaldehyde | - | - | - | - | - | |
| 3-Methylbenzaldehyde | - | - | - | - | - | |
| 2,4-Dichlorobenzaldehyde | - | - | - | - | - | |
| 2-Chloro-6-fluorobenzaldehyde | Baker's Yeast | Glycerol/Water | - | - | - |
Note: A dash (-) indicates that the specific data was not provided in the referenced literature. Electron-withdrawing groups on the benzaldehyde ring generally increase the rate of reduction with nucleophilic reducing agents like sodium borohydride.[4]
Experimental Protocols
General Protocol for the Oxidation of a Substituted Toluene (Exemplified by 2-Chloro-6-fluorotoluene)[2]
-
Photo-chlorination: 2-Chloro-6-fluorotoluene is subjected to chlorination under illumination at a temperature between 100-200 °C. The reaction is monitored by gas chromatography until the content of the monochlorinated intermediate is less than 0.5%.
-
Hydrolysis: A solid superacid catalyst (e.g., iron-based) is added to the reaction mixture. Water is then added dropwise at 100-200 °C over a period of time, and the reaction is held at this temperature for approximately 4 hours.
-
Work-up: An alkaline solution is added to the cooled reaction mixture to neutralize the acid. The organic layer is separated, and the product, 2-chloro-6-fluorobenzaldehyde, is purified by distillation under reduced pressure. A yield of approximately 95% can be expected.[2]
General Protocol for the Reduction of a Substituted Benzaldehyde with Sodium Borohydride[6]
-
Reaction Setup: The substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄, typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution at room temperature or 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol.
-
Purification: The crude product can be purified by column chromatography or recrystallization, if necessary.
Conclusion
References
Kinetic studies of reactions involving "2-Chloro-6-fluoro-3-methylbenzyl alcohol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving substituted benzyl alcohols, with a focus on oxidation and esterification. Due to the limited availability of specific kinetic data for 2-Chloro-6-fluoro-3-methylbenzyl alcohol, this guide draws upon data from structurally similar substituted benzyl alcohols to provide a comprehensive overview of their reactive properties. The experimental data herein is intended to serve as a valuable resource for understanding structure-activity relationships and for designing novel synthetic pathways.
Oxidation Reactions of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The kinetics of this reaction are significantly influenced by the nature and position of substituents on the aromatic ring, as well as the choice of oxidizing agent.
A common method for studying these reactions involves monitoring the disappearance of the oxidizing agent over time under pseudo-first-order conditions, with the alcohol in large excess. The reaction rate is often found to be dependent on the concentrations of the substrate, the oxidant, and, in many cases, an acid catalyst.[1][2][3]
Table 1: Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
| Substituent | Oxidizing Agent | Rate Constant (k) | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| H | Pyrazinium Dichromate | Value not specified | 30 | Value not specified | [1] |
| p-OCH3 | Acidified Dichromate | Value not specified | 30-45 | 92 (ΔG#) | [2] |
| p-CH3 | Acidified Dichromate | Value not specified | 30-45 | 92 (ΔG#) | [2] |
| p-Cl | Acidified Dichromate | Value not specified | 30-45 | 92 (ΔG#) | [2] |
| p-NO2 | Acidified Dichromate | Value not specified | 30-45 | 92 (ΔG#) | [2] |
| H | Pyridinium Chlorochromate | -1.70 (ρ value) | 25 | Value not specified | [3] |
| H | Lead Tetraacetate | Value not specified | Not specified | Value not specified | [4] |
Note: Specific rate constant values were not always provided in the abstracts. The table reflects the availability of data from the initial search. Further in-depth analysis of the full-text articles would be required for a complete quantitative comparison.
Electron-releasing substituents, such as methoxy and methyl groups, are generally observed to accelerate the oxidation process, while electron-withdrawing groups, like nitro and chloro groups, tend to retard the reaction.[2] This is often rationalized by the development of a partial positive charge at the benzylic carbon in the transition state.
Experimental Protocol: Oxidation of Benzyl Alcohol with Pyrazinium Dichromate[1]
A typical kinetic experiment is performed under pseudo-first-order conditions, with a large excess of the benzyl alcohol relative to the pyrazinium dichromate (PzDC). The reaction is carried out at a constant temperature and followed by monitoring the decrease in the concentration of PzDC spectrophotometrically at 375 nm. The reaction mixture typically contains the substituted benzyl alcohol, PzDC, and an acid catalyst (e.g., p-toluenesulphonic acid) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). The product, the corresponding benzaldehyde, can be identified and quantified by forming its 2,4-dinitrophenylhydrazone derivative. A substantial primary kinetic isotope effect is often observed when using α,α-dideuteriobenzyl alcohol, indicating that the cleavage of the α-C-H bond is the rate-determining step.[1]
Esterification Reactions of Benzyl Alcohol
The esterification of benzyl alcohol with carboxylic acids is another important reaction class. These reactions are typically catalyzed by strong acids.
Table 2: Kinetic Data for the Esterification of Benzyl Alcohol with Acetic Acid
| Catalyst | Temperature (K) | Apparent Activation Energy (kJ/mol) | Reference |
| Amberlyst-15 (cation-exchange resin) | 328–359 | 73.3 | [5] |
| Sulfated Metal-Incorporated MCM-48 | 333 | Not specified | [6] |
The reaction rate in these systems generally increases with higher catalyst concentration and temperature.[5] The use of heterogeneous catalysts like ion-exchange resins or sulfated metal oxides offers advantages in terms of catalyst separation and reusability.[5][6]
Experimental Protocol: Esterification of Benzyl Alcohol with Acetic Acid[5]
The esterification is carried out in a batch reactor at atmospheric pressure. The reaction mixture, consisting of benzyl alcohol, acetic acid, and the catalyst (e.g., Amberlyst-15), is heated to the desired temperature. The progress of the reaction can be monitored by withdrawing samples at regular intervals and analyzing the concentration of the product, benzyl acetate, using techniques like gas chromatography. The effect of various parameters such as catalyst loading, particle size, and stirrer speed can be investigated to ensure that the reaction is kinetically controlled.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams illustrate a generalized experimental workflow and a proposed reaction mechanism for the oxidation of benzyl alcohols.
Caption: Generalized workflow for a kinetic study of benzyl alcohol oxidation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalability of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol Synthesis
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comparative assessment of viable synthetic routes to 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a valuable building block in medicinal chemistry. The comparison focuses on key scalability parameters, including reaction yield, purity, reaction conditions, and cost considerations.
The primary and most direct route to this compound is the reduction of its corresponding aldehyde, 2-Chloro-6-fluoro-3-methylbenzaldehyde. This precursor is readily synthesized from 2-chloro-6-fluorotoluene through oxidation. This guide will compare three principal methods for this reduction: Catalytic Hydrogenation, Sodium Borohydride Reduction, and Electrochemical Reduction.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis methods for this compound.
| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction | Electrochemical Reduction |
| Starting Material | 2-Chloro-6-fluoro-3-methylbenzaldehyde | 2-Chloro-6-fluoro-3-methylbenzaldehyde | 2-Chloro-6-fluoro-3-methylbenzaldehyde |
| Typical Yield | >95% | 90-98% | Good to Excellent |
| Product Purity | High | High (after purification) | High |
| Reaction Time | 2-8 hours | 1-4 hours | 6 hours |
| Temperature | 25-80 °C | 0-25 °C | Room Temperature |
| Pressure | 1-50 atm H₂ | Atmospheric | Atmospheric |
| Key Reagents | H₂, Pd/C or Ru catalyst | NaBH₄, Methanol/Ethanol | Electric Current, Supporting Electrolyte |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol | Aqueous Methanol |
| Scalability | Excellent, suitable for industrial scale | Good for lab and pilot scale | Potentially excellent, "green" |
| Cost Considerations | Initial catalyst cost, H₂ gas infrastructure | Reagent cost, solvent waste | Electricity cost, specialized equipment |
| Safety Considerations | Handling of flammable H₂ gas under pressure | Handling of flammable solvents, quenching of excess hydride | Standard electrical safety |
Experimental Protocols
1. Catalytic Hydrogenation
This method is a highly efficient and clean process, making it attractive for large-scale industrial synthesis.
Methodology: A solution of 2-Chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is charged into a high-pressure reactor. A catalytic amount of a noble metal catalyst, typically 5% Palladium on Carbon (Pd/C) or a Ruthenium-based catalyst (0.1-1 mol%), is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (1-50 atm). The reaction mixture is stirred at a controlled temperature (25-80 °C) for 2-8 hours. Reaction progress is monitored by an appropriate analytical technique such as TLC or GC. Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude this compound, which is often of high purity. Further purification can be achieved by recrystallization or distillation if necessary.
2. Sodium Borohydride (NaBH₄) Reduction
This is a common and reliable method for laboratory-scale synthesis due to its mild reaction conditions and high yields.
Methodology: 2-Chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent) is dissolved in a protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.0-1.5 equivalents) is added portion-wise over a period of 15-30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄. The solvent is partially removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude product. Purification is typically performed by column chromatography or recrystallization.
3. Electrochemical Reduction
This method offers a "green" alternative by using electrons as the reducing agent, which can minimize waste and the use of hazardous reagents.[1]
Methodology: The electrochemical reduction is carried out in a divided H-shaped electrochemical cell with a glassy carbon electrode as the cathode and a platinum foil as the anode.[1] The cathodic compartment is filled with a solution of 2-Chloro-6-fluoro-3-methylbenzaldehyde dissolved in a minimum amount of methanol, and a supporting electrolyte such as sodium acetate in a Britton-Robinson buffer (pH 9.0).[1] The anodic compartment is filled with the same buffer and electrolyte solution. A constant current (e.g., 1.0 A) is applied, and the electrolysis is carried out for approximately 6 hours at room temperature.[1] After the reaction is complete, the catholyte is transferred to a separatory funnel, and the product is extracted with diethyl ether.[1] The combined organic extracts are dried, and the solvent is evaporated to yield this compound.[1] The product can be further purified by standard techniques if required.[1]
Visualizations
Caption: Workflow for the scalability assessment of synthesis routes.
Conclusion
The choice of the optimal synthesis route for this compound is highly dependent on the scale of production and the specific requirements of the research or development project.
-
For large-scale industrial production , Catalytic Hydrogenation is the most viable option due to its high efficiency, atom economy, and potential for continuous processing. The primary considerations are the initial investment in high-pressure equipment and the safe handling of hydrogen gas.
-
For laboratory and pilot-scale synthesis , Sodium Borohydride Reduction offers a practical and cost-effective method with high yields and straightforward experimental setup. The main drawbacks are the generation of waste from the reducing agent and the need for chromatographic purification.
-
Electrochemical Reduction presents a promising and environmentally friendly alternative.[1] While it may require specialized equipment, it avoids the use of hazardous reagents and can be highly selective.[1] This method is particularly attractive for "green chemistry" initiatives and may become more widespread as the technology becomes more accessible.
Researchers and drug development professionals should carefully consider these factors when selecting a synthesis strategy to ensure an efficient, cost-effective, and scalable process for the production of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS RN: 261762-83-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers and to maintain environmental compliance. Adherence to these guidelines is critical when handling this and other halogenated aromatic compounds.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate safety measures. This compound is classified as an irritant and, like many halogenated organic compounds, should be treated as hazardous waste.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Before handling the compound, ensure the following PPE is correctly worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Melting Point | 68-70 °C |
| Boiling Point | 245.7 °C |
| Flash Point | 102.4 °C |
| Hazards | Irritant |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Disposal:
-
Segregation of Waste: It is crucial to segregate halogenated organic waste from all other waste streams.[1] A dedicated, clearly labeled waste container is required for this compound and any materials contaminated with it.
-
Waste Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks or residues of incompatible chemicals.
-
Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste."[1] The label should also include the full chemical name: "this compound" and the approximate quantity.
-
Collection of Waste:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Any materials used for cleaning spills or contaminated glassware (e.g., paper towels, absorbent pads) must also be placed in this container.
-
Rinsates from cleaning contaminated labware should be collected as hazardous waste.[1]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow all institutional procedures for waste manifest and handover. It is recommended to engage a professional waste disposal company for the final treatment and disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylbenzyl alcohol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS Number: 261762-83-8). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. The information is compiled from available safety data for the compound and related substituted benzyl alcohols.
Health and Safety Summary
This compound is classified as an irritant.[1] Due to its chemical structure as a substituted benzyl alcohol, it may also cause skin and eye irritation.[2][3] Inhalation of vapors or mists should be avoided.[2][4][5]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 261762-83-8 | [1][6][7] |
| Molecular Formula | C8H8ClFO | [1][7] |
| Molecular Weight | 174.60 g/mol | [1][7] |
| Melting Point | 68-70 °C | [1] |
| Boiling Point | 245.7 °C | [1] |
| Flash Point | 102.4 °C | [1] |
| Density | 1.286 g/cm³ | [1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields | Must comply with ANSI Z87.1 standards. A face shield is recommended if there is a splash hazard. |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4] Inspect gloves before each use and replace immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing.[4] For larger quantities or significant splash potential, a chemically resistant apron or gown is recommended.[8] |
| Respiratory Protection | Not generally required with adequate ventilation. | If aerosols or mists are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
All waste generated must be treated as hazardous.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management :
-
Small Spills : Absorb with an inert material, such as sand or spill pads.[9] Collect the absorbed material into a suitable container for disposal.[4]
-
Large Spills : Evacuate the area. Contain the spill and prevent entry into drains.[11] Collect for proper disposal.
-
Clean the affected area with soap and water after material has been collected.[4]
-
-
Final Disposal :
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. merck.com [merck.com]
- 6. 261762-83-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. scbt.com [scbt.com]
- 8. greenfield.com [greenfield.com]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
